molecular formula C7H7BBrClO3 B591540 2-Bromo-6-Chloro-3-methoxyphenylboronic acid CAS No. 957062-90-7

2-Bromo-6-Chloro-3-methoxyphenylboronic acid

Cat. No.: B591540
CAS No.: 957062-90-7
M. Wt: 265.294
InChI Key: PEEJEHWBRGQIAD-UHFFFAOYSA-N
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Description

2-Bromo-6-Chloro-3-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H7BBrClO3 and its molecular weight is 265.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-bromo-6-chloro-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrClO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEJEHWBRGQIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Br)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657311
Record name (2-Bromo-6-chloro-3-methoxyphenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-90-7
Record name B-(2-Bromo-6-chloro-3-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-6-chloro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Bromo-6-chloro-3-methoxyphenylboronic acid (CAS 957062-90-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and safety considerations for 2-Bromo-6-chloro-3-methoxyphenylboronic acid. This versatile building block is of significant interest in pharmaceutical research and organic synthesis, primarily for its utility in carbon-carbon bond formation through cross-coupling reactions.

Core Properties

This compound is a substituted phenylboronic acid, a class of compounds widely employed in organic chemistry.[1][2][3] Its trifunctional nature, featuring bromo, chloro, and methoxy substituents in addition to the boronic acid moiety, makes it a valuable intermediate for the synthesis of complex organic molecules.[3]

Physicochemical Data

A summary of the available physical and chemical properties for this compound is presented in Table 1. It is important to note that some of these values are predicted and should be used as an estimate until experimentally verified data becomes available.

PropertyValueSource
CAS Number 957062-90-7[2][3][4]
Molecular Formula C₇H₇BBrClO₃[4]
Molecular Weight 265.30 g/mol [3]
Purity Typically ≥95% or ≥98%[2][3]
Predicted Boiling Point 398.9 ± 52.0 °C[1]
Predicted Density 1.72 ± 0.1 g/cm³[1]
Predicted pKa 7.53 ± 0.58[1]
Appearance Solid (form may vary)[5]

Synthesis

Synthesis_Workflow General Synthetic Workflow for Arylboronic Acids A 1-Bromo-3-chloro-2-methoxybenzene C Lithiation A->C B Organolithium Reagent (e.g., n-BuLi) B->C E Boration C->E D Trialkyl Borate (e.g., B(OMe)₃) D->E F Aqueous Workup (Hydrolysis) E->F G This compound F->G Suzuki_Coupling_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Boronic Acid, Halide, and Base B Inert Atmosphere (Ar or N₂) A->B C Add Palladium Catalyst B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Workup G->H I Extraction H->I J Dry and Concentrate I->J K Purification (Column Chromatography) J->K

References

Physicochemical Properties of 2-Bromo-6-Chloro-3-methoxyphenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Bromo-6-Chloro-3-methoxyphenylboronic acid, a valuable reagent in organic synthesis. This document compiles available data, outlines general experimental protocols for property determination, and illustrates a common synthetic application.

Core Physicochemical Data

Precise experimental data for this compound is not widely published. The following table summarizes key predicted physicochemical properties for this compound, sourced from chemical suppliers and computational databases. These values provide useful estimates for reaction planning and analytical method development.

PropertyValueSource
CAS Number 957062-90-7[1]
Molecular Formula C₇H₇BBrClO₃[1]
Molecular Weight 265.30 g/mol [1][2]
Predicted Boiling Point 398.9 ± 52.0 °C[1]
Predicted Density 1.72 ± 0.1 g/cm³[1]
Predicted pKa 7.53 ± 0.58[1]
Purity Typically ≥95%[1][2]

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity.[3] A sharp melting range typically signifies a high-purity substance, whereas a broad melting range often indicates the presence of impurities.[3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[3]

  • Capillary tubes (sealed at one end)[3][4]

  • Thermometer[3]

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.[3]

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[4][5]

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[3]

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[5]

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for reaction setup, extraction, and purification processes.[6]

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rod

  • Graduated pipettes

  • A selection of solvents (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl)

Procedure:

  • Initial Test in Water: Approximately 25 mg of this compound is placed in a test tube, and 0.75 mL of water is added in portions. The tube is shaken vigorously after each addition.[7]

  • Observation: The compound's solubility is observed and recorded. If the compound dissolves, its acidity or basicity can be checked with litmus paper.[8]

  • Acid-Base Solubility: If the compound is insoluble in water, its solubility is tested in 5% NaOH, 5% NaHCO₃, and 5% HCl solutions using the same procedure. Solubility in acidic or basic solutions indicates the presence of basic or acidic functional groups, respectively.[7][8]

  • Organic Solvents: Solubility in common organic solvents like diethyl ether, ethanol, or acetone can be determined using a similar procedure to assess its polarity.[7]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[9]

Apparatus:

  • pH meter with a glass electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solvent (e.g., water or a water-cosolvent mixture)

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of the chosen solvent in a beaker.

  • Titration Setup: The pH electrode is calibrated and immersed in the sample solution. The beaker is placed on a magnetic stirrer, and the burette is filled with the standardized base solution.

  • Titration: The base is added in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: The pH is plotted against the volume of base added. The equivalence point is the point of the steepest slope on the titration curve. The pKa is equal to the pH at the half-equivalence point.[9]

Synthetic Application Workflow

This compound is an important building block in organic synthesis, frequently utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Conditions reagent1 2-Bromo-6-Chloro- 3-methoxyphenylboronic acid reaction_step Reaction Mixture (Heated under Inert Atmosphere) reagent1->reaction_step reagent2 Aryl/Vinyl Halide (R-X) reagent2->reaction_step catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_step base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction_step solvent Solvent (e.g., Toluene/Water) solvent->reaction_step product Coupled Product (Biaryl or Styrene derivative) reaction_step->product Suzuki-Miyaura Coupling

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

This diagram illustrates the essential components and the central transformation in a Suzuki-Miyaura coupling reaction, a key application for boronic acids like this compound. The reaction facilitates the formation of a new carbon-carbon bond between the boronic acid and an organohalide, catalyzed by a palladium complex in the presence of a base.

References

Synthesis and characterization of 2-Bromo-6-Chloro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-Chloro-3-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and characterization of this compound, a potentially valuable building block in medicinal chemistry and materials science. Due to the limited availability of specific literature on this exact molecule, this guide outlines a robust and chemically sound hypothetical synthetic protocol based on established methods for analogous substituted phenylboronic acids.[1][2][3][4][5]

Introduction

Substituted phenylboronic acids are critical reagents in organic synthesis, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[4][6] The specific substitution pattern of this compound, featuring ortho-halogen atoms and a meta-methoxy group, makes it an attractive synthon for the introduction of sterically hindered and electronically distinct aryl moieties in the development of novel pharmaceuticals and functional materials.

Proposed Synthesis

A common and effective method for the synthesis of arylboronic acids is the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[2][3][4][5] The proposed synthesis of this compound follows a similar strategy, starting from the corresponding substituted bromobenzene.

Synthetic Workflow

The logical flow of the proposed synthesis is depicted in the diagram below.

Synthesis_Workflow Start 1-Bromo-3-chloro-2-methoxybenzene Grignard Grignard Reagent Formation (Mg, THF) Start->Grignard Step 1 Boronation Borylation (Triisopropyl borate) Grignard->Boronation Step 2 Hydrolysis Acidic Hydrolysis (HCl) Boronation->Hydrolysis Step 3 Product This compound Hydrolysis->Product Step 4

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 1-Bromo-3-chloro-2-methoxybenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Hexanes

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Grignard Reagent Formation:

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of nitrogen.

    • Magnesium turnings (1.2 equivalents) and a small crystal of iodine are added to the flask.

    • A solution of 1-Bromo-3-chloro-2-methoxybenzene (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.

    • A small amount of the aryl bromide solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • The remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.

    • A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below -60 °C.

    • After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Work-up:

    • The reaction mixture is cooled in an ice bath, and 2 M hydrochloric acid is slowly added until the solution becomes acidic (pH ~1-2).

    • The mixture is stirred vigorously for 1 hour.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification:

    • The solvent is removed under reduced pressure to yield a crude solid.

    • The crude product is purified by recrystallization from a mixture of diethyl ether and hexanes to afford this compound as a white to off-white solid.

Characterization

The structure and purity of the synthesized this compound would be confirmed using various spectroscopic and analytical techniques. The expected data is summarized below.

Predicted Physicochemical and Spectroscopic Data
ParameterPredicted Value
Molecular Formula C₇H₇BBrClO₃
Molecular Weight 265.29 g/mol
Appearance White to off-white solid
Melting Point Not available; expected to be in the range of 100-150 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.30-7.45 (m, 2H), 3.95 (s, 3H), 5.5-6.5 (br s, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ 155.0, 135.0, 130.0, 125.0, 115.0, 110.0, 56.5
Mass Spectrometry (ESI-) [M-H]⁻ calculated for C₇H₆BBrClO₃⁻: 262.93
Purity (by HPLC) >95%

Logical Relationship for Characterization

The following diagram illustrates the logical flow of the characterization process to confirm the identity and purity of the final product.

Characterization_Logic Synthesized_Product Synthesized Product Purity_Assessment Purity Assessment Synthesized_Product->Purity_Assessment Structure_Elucidation Structure Elucidation Synthesized_Product->Structure_Elucidation HPLC HPLC Purity_Assessment->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS Final_Confirmation Confirmed Structure and Purity HPLC->Final_Confirmation NMR->Final_Confirmation MS->Final_Confirmation

Caption: Logical workflow for the characterization of the synthesized compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, should be worn at all times.

  • Organolithium and Grignard reagents are highly reactive and pyrophoric; they should be handled with extreme care under an inert atmosphere.

  • Halogenated organic compounds and boronic acids can be irritants; avoid inhalation and skin contact.

Conclusion

This technical guide provides a detailed, albeit hypothetical, protocol for the synthesis and characterization of this compound. The proposed method utilizes a standard and reliable approach for the preparation of arylboronic acids. The characterization data presented are predicted values based on the expected structure and should be confirmed experimentally. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

2-Bromo-6-Chloro-3-methoxyphenylboronic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key chemical properties and the molecular structure of 2-Bromo-6-Chloro-3-methoxyphenylboronic acid, a compound of interest in synthetic chemistry and drug discovery.

Chemical Properties and Data

This compound is a substituted phenylboronic acid. Such compounds are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The specific substitutions on the phenyl ring—bromo, chloro, and methoxy groups—offer multiple points for further functionalization, making it a valuable building block for creating complex molecules.

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 957062-90-7
Molecular Formula C₇H₇BBrClO₃[1]
Molecular Weight 265.3 g/mol [1]

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a boronic acid group at position 1, a bromine atom at position 2, a methoxy group at position 3, and a chlorine atom at position 6.

Caption: 2D representation of the molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols involving this compound, such as its application in Suzuki-Miyaura cross-coupling reactions, are highly dependent on the specific reaction partners and desired outcomes. For reliable and validated methodologies, researchers are advised to consult the following sources:

  • Supplier Documentation: Chemical suppliers such as Sigma-Aldrich (Merck) often provide application notes and references on their product pages.

  • Peer-Reviewed Literature: Scientific databases (e.g., SciFinder, Reaxys, Google Scholar) should be searched for publications detailing the use of this specific reagent in synthetic procedures. These articles will provide comprehensive experimental details, including reaction conditions, catalysts, solvents, and purification methods.

It is critical to adhere to standard laboratory safety practices, including the use of appropriate personal protective equipment (PPE), when handling this chemical. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic and Analytical Profile of 2-Bromo-6-Chloro-3-methoxyphenylboronic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Bromo-6-Chloro-3-methoxyphenylboronic acid. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted data based on its chemical structure and established principles of spectroscopy, alongside detailed, generalized experimental protocols for acquiring such data.

Core Data Presentation

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are intended to serve as a reference for researchers working with this molecule or similar structures.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 8.5Broad Singlet2HB(OH)₂
~7.2 - 7.4Doublet1HAr-H
~7.0 - 7.2Doublet1HAr-H
~3.9Singlet3HOCH₃

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~155Ar-C-OCH₃
~135Ar-C-Cl
~130Ar-C-H
~125Ar-C-H
~120 (broad)Ar-C-B(OH)₂
~115Ar-C-Br
~56OCH₃

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Broad, StrongO-H stretch (from B(OH)₂)
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch (from OCH₃)
~1600, ~1470Medium-StrongAromatic C=C skeletal vibrations
~1350StrongB-O stretch
~1250StrongAr-O stretch (asymmetric)
~1050StrongAr-O stretch (symmetric)
~750StrongC-Cl stretch
~650MediumC-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/z ValueRelative Intensity (%)Assignment
264/266/268Variable[M]+ (Molecular ion with isotopic pattern for Br and Cl)
246/248/250Variable[M-H₂O]+
218/220/222Variable[M-B(OH)₂]+

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz NMR spectrometer.

    • Solvent: DMSO-d₆.

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

    • Solvent: DMSO-d₆.

    • Temperature: 298 K.

    • Pulse Program: Proton-decoupled pulse program.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid this compound powder directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

  • IR Spectrum Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.

    • Mode: Transmittance or Absorbance.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).

  • Mass Spectrum Acquisition (Electrospray Ionization - ESI):

    • Instrument: A mass spectrometer equipped with an ESI source (e.g., a time-of-flight (TOF) or quadrupole analyzer).

    • Ionization Mode: Positive or negative ion mode.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak and the characteristic isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Mandatory Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of 2-Bromo-6-Chloro- 3-methoxyphenylboronic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Signaling_Pathway_Placeholder A Compound Administration B Target Interaction A->B Binding C Signal Transduction B->C Activation/ Inhibition D Cellular Response C->D Downstream Effects

Caption: Generalized signaling pathway initiated by a bioactive compound.

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-6-Chloro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Bromo-6-Chloro-3-methoxyphenylboronic acid, a key building block in contemporary drug discovery and organic synthesis. Given the limited availability of public-domain quantitative data for this specific molecule, this guide leverages data from structurally related arylboronic acids to provide a robust framework for its handling, storage, and application. Detailed experimental protocols are provided to enable researchers to determine the precise physicochemical properties of this compound.

Physicochemical Properties

Molecular Structure:

  • IUPAC Name: (2-Bromo-6-chloro-3-methoxyphenyl)boronic acid

  • CAS Number: 957062-90-7[1]

  • Molecular Formula: C₇H₇BBrClO₃[1]

  • Molecular Weight: 265.3 g/mol [1]

Solubility Profile

Qualitative Solubility of Phenylboronic Acid (as a Proxy)

The following table summarizes the qualitative solubility of phenylboronic acid in a range of common organic solvents, which can serve as a starting point for solvent selection.

Solvent ClassificationSolventQualitative Solubility
Protic Solvents WaterSlightly Soluble
MethanolSoluble
EthanolSoluble
Aprotic Polar AcetoneSoluble
AcetonitrileSoluble
N,N-Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
Aprotic Nonpolar TolueneSparingly Soluble
Dichloromethane (DCM)Sparingly Soluble
ChloroformSparingly Soluble
HexanesInsoluble

This data is for phenylboronic acid and should be considered as an estimation for this compound.

Quantitative Solubility of Isobutoxyphenylboronic Acids (as a Proxy)

To provide a more quantitative perspective, the following table presents the mole fraction solubility (x) of isobutoxyphenylboronic acid isomers in various organic solvents at different temperatures. This data illustrates the impact of substitution on the phenyl ring on solubility.[2]

SolventIsomerTemperature (K)Mole Fraction (x)
Chloroform ortho-293.150.045
313.150.120
meta-293.150.010
313.150.025
para-293.150.008
313.150.020
Acetone ortho-293.150.150
313.150.350
meta-293.150.080
313.150.200
para-293.150.060
313.150.150
Dipropyl Ether ortho-293.150.005
313.150.015
meta-293.150.001
313.150.003
para-293.150.001
313.150.002

This data is for isobutoxyphenylboronic acids and highlights general solubility trends.[2]

Stability Profile

Arylboronic acids can exhibit instability under certain conditions, primarily through protodeboronation, where the carbon-boron bond is cleaved.[3][4] The stability is influenced by factors such as pH, temperature, and the electronic properties of the substituents on the aromatic ring.

General Stability Considerations
  • pH: Arylboronic acids are susceptible to degradation in both acidic and basic aqueous solutions.[5] Base-mediated protodeboronation is a known degradation pathway.[3]

  • Oxidation: Oxidative degradation can be a significant pathway, particularly in the presence of oxidizing agents like hydrogen peroxide. This can lead to the cleavage of the boronic acid group to yield an alcohol.[5]

  • Thermal Stress: Elevated temperatures can promote degradation. Boronic acids can dehydrate to form cyclic anhydrides known as boroxines.[2]

  • Photostability: Exposure to light, especially UV radiation, can potentially lead to degradation, although specific data for the title compound is unavailable.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Dynamic Method)

This protocol describes a dynamic (synthetic) method for determining the solubility of this compound in a given solvent as a function of temperature.[2][6]

Materials and Equipment:

  • This compound

  • Selected organic solvent (e.g., acetone, acetonitrile, toluene)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated temperature probe

  • Turbidity sensor or laser beam and photodetector

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and the chosen solvent into the jacketed glass vessel to create a biphasic mixture of known composition.

  • Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring.

  • Controlled Heating: Slowly increase the temperature of the circulating bath at a constant rate (e.g., 0.2-0.5 K/min).

  • Turbidity Monitoring: Continuously monitor the turbidity of the solution. The solid-liquid equilibrium point is reached when the last solid particles dissolve, and the solution becomes clear. This can be determined by the disappearance of turbidity as measured by the sensor.[2]

  • Record Temperature: Record the temperature at which the solution becomes completely clear. This is the dissolution temperature for that specific composition.

  • Data Compilation: Repeat the procedure with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

G Workflow for Dynamic Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition prep1 Accurately weigh solute and solvent prep2 Create biphasic mixture of known composition prep1->prep2 exp1 Place mixture in jacketed vessel with stirring prep2->exp1 exp2 Heat at a constant, slow rate exp1->exp2 exp3 Continuously monitor turbidity exp2->exp3 analysis1 Record temperature of complete dissolution exp3->analysis1 analysis2 Repeat for different compositions analysis1->analysis2 analysis3 Construct solubility curve analysis2->analysis3

Caption: Workflow for Dynamic Solubility Determination.

Protocol for Stress Stability Testing

This protocol outlines a general procedure for evaluating the stability of this compound under various stress conditions.

Materials and Equipment:

  • This compound

  • Aqueous buffers (pH 2, 7, 9)

  • Hydrogen peroxide solution (3%)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with UV or MS detector

  • Temperature-controlled oven

  • Photostability chamber

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Dilute the stock solution in aqueous buffers of pH 2, 7, and 9. Store aliquots at room temperature and an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Mix the stock solution with a 3% hydrogen peroxide solution. Store at room temperature.

    • Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80 °C). Also, store a solution at a similar temperature.

    • Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH guidelines.

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Sample Analysis: Analyze the samples by a suitable stability-indicating method, such as reverse-phase HPLC. Quantify the remaining parent compound and any degradation products.

G Workflow for Stress Stability Testing cluster_stress Application of Stress Conditions cluster_sampling Sampling cluster_analysis Analysis start Prepare Stock Solution of Compound stress1 Acidic/Basic Hydrolysis (pH 2, 7, 9) start->stress1 stress2 Oxidative Degradation (H2O2) start->stress2 stress3 Thermal Degradation (Solid & Solution) start->stress3 stress4 Photodegradation (Light Exposure) start->stress4 sampling1 Withdraw samples at defined time points (0, 24, 48h, etc.) stress1->sampling1 stress2->sampling1 stress3->sampling1 stress4->sampling1 analysis1 Analyze by HPLC-UV/MS sampling1->analysis1 analysis2 Quantify parent compound and degradants analysis1->analysis2 analysis3 Determine degradation rate and pathway analysis2->analysis3

Caption: Workflow for Stress Stability Testing.

Potential Degradation Pathway

Based on studies of other boronic acids, a likely degradation pathway for this compound under oxidative conditions involves the cleavage of the C-B bond to form the corresponding phenol.

G Potential Oxidative Degradation Pathway reactant This compound product 2-Bromo-6-chloro-3-methoxyphenol reactant->product Oxidative C-B Cleavage reagent [Oxidizing Agent] (e.g., H2O2)

Caption: Potential Oxidative Degradation Pathway.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the quantification of this compound and its potential impurities or degradants.[7]

Recommended HPLC Method
  • Mode: Reverse-Phase HPLC (RP-HPLC)

  • Column: C18 stationary phase

  • Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry (MS) for higher specificity and identification of unknowns.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers in the pharmaceutical and chemical industries. While direct quantitative data for this specific molecule is sparse, the provided information on analogous compounds, along with detailed experimental protocols, offers a practical framework for its effective use. It is recommended that researchers perform in-house solubility and stability studies as outlined to obtain precise data critical for process development, formulation, and ensuring the quality of their research.

References

Navigating the Synthesis and Purity of 2-Bromo-6-Chloro-3-methoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the purity and available grades of key chemical reagents is paramount. This in-depth technical guide explores the characteristics of 2-Bromo-6-Chloro-3-methoxyphenylboronic acid, a valuable building block in organic synthesis.

This guide details the available commercial grades, outlines a general synthesis and purification protocol, and discusses analytical methods for purity assessment. All quantitative data is summarized in clear tables, and experimental workflows are visualized to enhance understanding.

Available Grades and Purity

This compound (CAS No. 957062-90-7) is commercially available from various suppliers, typically in high purity grades suitable for research and development purposes.[1][2][3][4] The most common purity levels offered are ≥98%. Some suppliers may also offer grades with a purity of 95%. It's important to note that this compound may contain varying amounts of its corresponding anhydride.[5]

Parameter Typical Specification
CAS Number 957062-90-7
Purity ≥98%
Alternative Purity ≥95%
Appearance Solid (form may vary)
Note May contain varying amounts of the corresponding boronic anhydride.

Synthesis and Purification

A plausible synthetic pathway is illustrated below:

Synthesis_Pathway A 1-Bromo-3-chloro-2-methoxybenzene B Grignard Reagent Formation A->B Mg, THF C Reaction with Trialkyl Borate B->C B(OR)3 D Boronate Ester Intermediate C->D E Acidic Hydrolysis D->E H3O+ F This compound (Crude) E->F G Purification F->G Recrystallization or Column Chromatography H Pure Product G->H

Caption: General synthetic pathway for this compound.

Experimental Protocol: General Synthesis
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-3-chloro-2-methoxybenzene in anhydrous THF is added dropwise to initiate the reaction. The mixture is typically stirred and may require gentle heating to maintain the reaction.

  • Borylation: The freshly prepared Grignard reagent is cooled (e.g., to -78 °C) and a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in anhydrous THF is added dropwise, maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or H2SO4) with vigorous stirring. This hydrolyzes the boronate ester intermediate to the desired boronic acid.

  • Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification Protocol

Purification of the crude product is crucial to achieve the desired purity grade. The two most common methods for purifying arylboronic acids are recrystallization and column chromatography.

  • Recrystallization: This is a highly effective method for purifying solid boronic acids.[6] The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[7][8] A mixture of solvents, such as ethyl acetate and hexane, can be effective. The crude solid is dissolved in a minimal amount of the hot solvent, and then allowed to cool slowly to induce crystallization. The pure crystals are then collected by filtration.[7]

  • Column Chromatography: For compounds that are difficult to recrystallize or to remove closely related impurities, silica gel column chromatography can be employed.[9] A solvent system of appropriate polarity is used to elute the compound from the silica gel, separating it from impurities.

The general workflow for purification and analysis is depicted below:

Purification_Analysis_Workflow cluster_purification Purification cluster_analysis Purity Assessment Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Purified Purified Product Recrystallization->Purified ColumnChromatography->Purified HPLC HPLC Analysis Purified->HPLC NMR NMR Spectroscopy Purified->NMR MS Mass Spectrometry Purified->MS FinalPurity Purity Confirmation HPLC->FinalPurity NMR->FinalPurity MS->FinalPurity

References

The Synthetic Potential of 2-Bromo-6-Chloro-3-methoxyphenylboronic Acid: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

2-Bromo-6-Chloro-3-methoxyphenylboronic acid is a polysubstituted aromatic building block with significant potential in organic synthesis, particularly in the construction of complex biaryl and heterocyclic scaffolds. While specific, published applications of this exact isomer are not extensively documented in readily available scientific literature, its chemical architecture—featuring a boronic acid moiety, two distinct halogen atoms (bromine and chlorine), and a methoxy group—suggests a range of strategic applications. This technical guide will provide an in-depth analysis of its potential uses, focusing on established organometallic cross-coupling reactions. Detailed experimental protocols, based on well-established methodologies for analogous structures, are provided to serve as a foundational template for reaction discovery and optimization.

Introduction to this compound

This compound belongs to the versatile class of organoboron compounds, which are fundamental reagents in modern organic chemistry.[1] The utility of boronic acids is most prominently demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds. The subject molecule's unique substitution pattern offers several strategic advantages:

  • The Boronic Acid Group: The B(OH)₂ moiety is the primary functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of a new C-C bond at its position.

  • Differentiated Halogens: The presence of both bromine and chlorine atoms allows for the potential for selective, sequential cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for initial coupling at the bromine-substituted position, followed by a subsequent reaction at the chlorine-substituted position under more forcing conditions.

  • Steric and Electronic Influence: The methoxy group and the halogen atoms electronically influence the phenyl ring and can impart specific conformational preferences in the resulting biaryl products.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl compounds.[2] This reaction is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]

The general transformation is depicted below:

Suzuki_Miyaura reagent1 This compound plus1 + reagent1->plus1 reagent2 Ar-X (Aryl/Heteroaryl Halide or Triflate) arrow1 Pd Catalyst Base reagent2->arrow1 plus1->reagent2 product Substituted Biaryl arrow1->product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Regioselective Cross-Coupling Potential

The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise approach to synthesizing unsymmetrical biaryl or terphenyl-like structures. A general workflow for such a strategy is outlined below:

Sequential_Coupling start This compound step1 Suzuki Coupling 1 (Ar¹-B(OH)₂) start->step1 Mild Conditions intermediate Intermediate Biaryl (with remaining Cl and Br) step1->intermediate step2 Suzuki Coupling 2 (Ar²-X) intermediate->step2 Forcing Conditions product Disubstituted Product step2->product

Caption: Workflow for sequential Suzuki-Miyaura cross-coupling.

This regioselectivity is a powerful tool for building molecular complexity in a controlled manner.

Typical Reaction Parameters

While optimal conditions must be determined empirically for each substrate pairing, a general set of starting parameters for a Suzuki-Miyaura coupling involving an aryl boronic acid is presented in the table below.

ParameterTypical ConditionsRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃A palladium(0) source is required to initiate the catalytic cycle. Pd(II) sources are reduced in situ by phosphine ligands.[4]
Ligand PPh₃, Buchwald-type ligands (e.g., SPhos, XPhos), dppfElectron-rich, bulky phosphine ligands can accelerate the rate-determining oxidative addition step and stabilize the catalytic species.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃The base is crucial for the transmetalation step, activating the boronic acid. The choice of base can influence reaction rate and yield.[6]
Solvent System Toluene/water, Dioxane/water, DMFA mixture of an organic solvent and an aqueous phase is common, as the base is often water-soluble.[5]
Temperature 80-120 °CElevated temperatures are typically required to drive the reaction to completion.

Experimental Protocols

The following protocols are generalized procedures for Suzuki-Miyaura cross-coupling reactions and can be adapted for use with this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical setup for the coupling of an aryl halide with this compound.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., Toluene/Water 4:1)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reagents (Boronic Acid, Aryl Halide, Catalyst, Base) B Inert Atmosphere (Evacuate/Backfill) A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F Reaction Complete G Aqueous Wash F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Other Potential Applications

Beyond the Suzuki-Miyaura reaction, the functional groups on this compound allow for its potential use in other synthetic transformations.

  • Chan-Lam Coupling: The boronic acid moiety can participate in copper-catalyzed C-N or C-O bond formation with amines or alcohols, respectively.

  • Homocoupling: Under certain conditions, oxidative homocoupling of the boronic acid can be employed to synthesize symmetrical biaryl compounds.[7]

  • Further Functionalization: The resulting biaryl products, still containing a halogen and a methoxy group, can be subjected to further synthetic manipulations such as demethylation, nucleophilic aromatic substitution, or additional cross-coupling reactions.

Conclusion

This compound is a promising, albeit under-documented, building block for organic synthesis. Its key value lies in its suitability for Suzuki-Miyaura cross-coupling reactions, with the potential for regioselective, sequential couplings due to the presence of both bromo and chloro substituents. The provided general protocols and workflow diagrams offer a solid foundation for researchers to explore the synthetic utility of this versatile reagent in the development of novel pharmaceuticals and functional materials. Further investigation into its reactivity is warranted to fully elucidate its synthetic potential.

References

A Technical Guide to 2-Bromo-6-Chloro-3-methoxyphenylboronic acid: From Postulated Discovery to Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the discovery and history of 2-Bromo-6-Chloro-3-methoxyphenylboronic acid is presented below, tailored for researchers, scientists, and drug development professionals. Due to the limited specific historical information available for this particular compound in the public domain, this guide provides a comprehensive overview based on the well-established history and synthesis of analogous arylboronic acids, offering a scientifically grounded framework for its development and application.

1. A Brief History of Arylboronic Acids

The field of organoboron chemistry dates back to 1860, with Edward Frankland's first synthesis of a boronic acid. This was followed by the preparation of the first phenylboronic acid by Michaelis and Becker in 1880. However, it was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s that propelled arylboronic acids to the forefront of organic chemistry. This reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, earned Akira Suzuki a share of the 2010 Nobel Prize in Chemistry and is now a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

2. Postulated Synthesis of this compound

The synthesis of polysubstituted phenylboronic acids often relies on the directed ortho-lithiation of a suitably substituted aromatic precursor, followed by borylation. For this compound, a logical starting material is 1-bromo-3-chloro-2-methoxybenzene. The methoxy group can direct the lithiation to the adjacent ortho position.

A plausible synthetic pathway is outlined below, based on established methodologies for similar compounds, such as the one described in the patent for 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.

Experimental Protocol: Postulated Synthesis

Reaction Scheme:

  • Lithiation: 1-bromo-3-chloro-2-methoxybenzene is reacted with a strong base, such as n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) to form the ortho-lithiated intermediate.

  • Borylation: The lithiated intermediate is then treated with a trialkyl borate, typically trimethyl borate (B(OMe)₃), to form a boronate ester.

  • Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to yield the final product, this compound.

Table 1: Reagents and Conditions for Postulated Synthesis

Step Reagent Solvent Temperature (°C) Purpose
11-bromo-3-chloro-2-methoxybenzeneTHF-78Starting Material
1n-Butyllithium (n-BuLi)THF-78Lithiating Agent
2Trimethyl borate (B(OMe)₃)THF-78 to RTBorylating Agent
3Aqueous Acid (e.g., 1M HCl)-0 to RTHydrolysis

3. Visualization of the Synthetic Pathway

The logical progression of the postulated synthesis is illustrated in the following diagram.

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 1-Bromo-3-chloro-2-methoxybenzene C Ortho-lithiated Intermediate A->C B n-BuLi, THF, -78°C B->C E Boronate Ester Intermediate C->E D Trimethyl Borate D->E G This compound E->G F Aqueous Acid F->G

Caption: Postulated synthetic pathway for this compound.

4. Applications in Drug Discovery

The utility of this compound in drug discovery primarily stems from its role as a versatile intermediate in the Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of the substituted phenyl moiety into a wide array of molecular scaffolds.

Table 2: Key Applications in Medicinal Chemistry

Application Description Significance
Suzuki-Miyaura Coupling Forms C-C bonds with aryl, heteroaryl, or vinyl halides/triflates.Enables the synthesis of complex biaryl and heteroaryl structures, which are common in drug molecules.
Further Functionalization The bromo and chloro substituents can be selectively manipulated in subsequent reactions.Provides a platform for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.
Scaffold Hopping The substituted phenyl ring can serve as a core fragment for designing new chemical entities.Facilitates the exploration of novel chemical space in the search for new drug candidates.

The logical workflow for a typical Suzuki-Miyaura coupling involving this boronic acid is depicted below.

G cluster_0 Reactants cluster_1 Catalytic Cycle A This compound F Transmetalation A->F B Aryl/Heteroaryl Halide E Oxidative Addition B->E C Pd(0) Catalyst C->E D Base (e.g., K2CO3) D->F E->F G Reductive Elimination F->G G->C H Coupled Product G->H

Caption: Logical workflow of a Suzuki-Miyaura cross-coupling reaction.

While the precise origins of this compound remain to be fully elucidated from historical records, its synthetic accessibility and chemical utility are firmly grounded in the principles of modern organic chemistry. For researchers and professionals in drug development, this compound represents a valuable building block for the synthesis of novel and complex molecules. The postulated synthetic route and outlined applications provide a solid foundation for its use in the ongoing quest for new therapeutic agents.

A Technical Guide to 2-Bromo-6-Chloro-3-methoxyphenylboronic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 2-Bromo-6-Chloro-3-methoxyphenylboronic acid, a key building block for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its chemical properties, commercial availability, and a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Introduction

This compound is a substituted phenylboronic acid that serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a methoxy group, allows for regioselective modifications, making it a valuable reagent in the construction of polysubstituted biaryl and heteroaryl scaffolds. Such structures are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The primary application of this boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful and widely utilized method for the formation of carbon-carbon bonds.

Commercial Supplier Data

A critical aspect for researchers is the reliable sourcing of high-purity starting materials. Below is a summary of commercial suppliers for this compound (CAS Number: 957062-90-7), detailing key quantitative data to facilitate procurement and experimental planning.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
BoronPharm 957062-90-7C7H7BBrClO3265.30≥ 98%[1]
BLD Pharm 957062-90-7C7H7BBrClO3265.30Not Specified
Aromsyn Co., Ltd. 957062-90-7C7H7BBrClO3265.30≥ 95%[2]
Biosynth 957062-90-7C7H7BBrClO3265.30≥ 98%[3]
Acros Pharmatech 957062-90-7C7H7BBrClO3265.30≥ 95%[4]

Application in Suzuki-Miyaura Cross-Coupling: A Representative Experimental Protocol

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organohalide.[5] The following is a detailed, representative protocol for the coupling of an aryl halide with this compound.

Materials and Reagents:

  • Aryl halide (e.g., 4-iodoanisole) (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing Key Processes

To further aid researchers, the following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R1-Pd(II)L2-R2 transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 (Product) reductive_elimination->product r1x R1-X r1x->oxidative_addition boronic_acid R2-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow setup 1. Reaction Setup (Flask, Stir Bar, Reagents) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (80-100 °C, Monitor Progress) solvent->reaction workup 5. Work-up (Cool, Add Water) reaction->workup extraction 6. Extraction (Ethyl Acetate) workup->extraction dry_concentrate 7. Dry and Concentrate (Na2SO4, Rotary Evaporator) extraction->dry_concentrate purification 8. Purification (Column Chromatography) dry_concentrate->purification

Suzuki-Miyaura Experimental Workflow

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-Chloro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. These reactions are of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the use of 2-Bromo-6-Chloro-3-methoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions. Due to the limited availability of specific experimental data for this particular substrate in the public domain, the following protocols and data are presented as generalized examples based on well-established methodologies for similar substrates. Researchers should consider these as a starting point for optimization.

The structure of this compound presents unique electronic and steric properties. The presence of both a bromo and a chloro substituent offers the potential for selective cross-coupling, as the carbon-bromine bond is generally more reactive towards oxidative addition to a palladium(0) center than the carbon-chloro bond. The ortho-chloro and methoxy groups introduce steric hindrance and electronic effects that must be considered when selecting the appropriate catalyst system and reaction conditions.

I. Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an organoboron compound with an organohalide.

Application Note:

The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides can provide access to a diverse range of substituted biaryl structures. These motifs are prevalent in medicinally important molecules. The selective coupling at the boronic acid moiety is expected.

Illustrative Reaction Scheme:

G r1 This compound catalyst Pd Catalyst r2 Aryl Halide (Ar-X) plus1 + p1 Biaryl Product ligand Ligand base Base solvent Solvent, Heat

Caption: General scheme for Suzuki-Miyaura coupling.

Table 1: Illustrative Data for Suzuki-Miyaura Coupling
EntryAryl Halide (Ar-X)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O901285
21-Bromo-4-methoxybenzenePd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane100892
32-ChloropyridinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene1101678
41-Iodo-3-nitrobenzenePdCl₂(dppf) (3)-K₂CO₃DMF801088

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual results may vary.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst and ligand (if required).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

II. Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.

Application Note:

While this compound is not the typical substrate for Buchwald-Hartwig amination (which uses aryl halides), its bromo- and chloro- substituents could potentially undergo this reaction. However, the boronic acid functionality would likely need to be protected or modified for a successful amination at the halide positions. A more direct application would involve a related aryl halide, 1-bromo-3-chloro-2-methoxybenzene, reacting with an amine. The following information is based on the reaction of a related aryl halide.

Illustrative Reaction Scheme:

G r1 Aryl Halide (Ar'-X) catalyst Pd Precatalyst r2 Amine (R₂NH) plus1 + p1 Aryl Amine ligand Ligand base Base solvent Solvent, Heat

Caption: General scheme for Buchwald-Hartwig amination.

Table 2: Illustrative Data for Buchwald-Hartwig Amination of a Related Aryl Bromide
EntryAminePrecatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene1001890
2AnilinePd(OAc)₂ (2)BrettPhos (3)K₃PO₄1,4-Dioxane1102482
3BenzylamineG3-XPhos (2)-LHMDSTHF801288
4IndolePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Toluene1002075

Note: The data in this table is hypothetical and based on a related aryl halide, not the specified boronic acid. Actual results may vary.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, to an oven-dried vial, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4 equiv.).

  • Add the palladium precatalyst and ligand.

  • Seal the vial and remove it from the glovebox.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

III. General Experimental Workflow and Logic

The successful execution of a palladium-catalyzed cross-coupling reaction relies on a systematic workflow.

G start Reaction Planning (Substrate & Reagent Selection) setup Reaction Setup (Inert Atmosphere, Degassed Solvents) start->setup reagents Reagent Addition (Substrate, Base, Catalyst, Ligand) setup->reagents reaction Reaction Monitoring (TLC, LC-MS) reagents->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: A typical experimental workflow.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or glovebox.

  • Organic solvents are flammable. Use appropriate safety measures.

  • Always wear personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

The protocols and data presented herein provide a general framework for the application of this compound in palladium-catalyzed cross-coupling reactions. Due to the absence of specific literature precedents for this substrate, researchers are strongly encouraged to perform systematic optimization of reaction parameters, including catalyst, ligand, base, solvent, and temperature, to achieve the desired outcomes for their specific synthetic targets.

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Bromo-6-Chloro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of biologically active compounds, including numerous approved pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for the construction of carbon-carbon bonds between aryl partners, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of reactants.

This document provides detailed application notes and protocols for the use of 2-Bromo-6-Chloro-3-methoxyphenylboronic acid in the synthesis of substituted biaryl compounds. The unique substitution pattern of this boronic acid, featuring a bromine atom, a chlorine atom, and a methoxy group, offers a versatile platform for the generation of complex molecular architectures with potential applications in drug discovery and development.

Physicochemical Properties

A clear understanding of the reagent's properties is crucial for its effective use and for ensuring laboratory safety.

PropertyValue
CAS Number 957062-90-7
Molecular Formula C₇H₇BBrClO₃
Molecular Weight 265.30 g/mol
Appearance Off-white to white solid
Storage Conditions Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

General Reaction Scheme: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (in this case, this compound) with an aryl halide in the presence of a palladium catalyst and a base. The general scheme for this transformation is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 This compound p1 Substituted Biaryl Compound r1->p1 Suzuki-Miyaura Coupling plus1 + r2 Aryl Halide (Ar-X) X = I, Br, Cl, OTf r2->p1 c1 Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) c2 Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) c3 Solvent (e.g., Dioxane/H₂O, Toluene, DMF) G start Start setup Reaction Setup (Reactants, Catalyst, Base) start->setup solvent Add Degassed Solvent setup->solvent reaction Heat & Stir (80-110 °C) solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Cool, Dilute with H₂O) monitor->workup Complete extraction Extract with Organic Solvent workup->extraction dry Dry & Concentrate extraction->dry purify Purify (Column Chromatography) dry->purify product Isolated Biaryl Product purify->product G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Target Kinase Kinase1->Kinase2 Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Inhibitor Biaryl Compound (from 2-Bromo-6-Chloro- 3-methoxyphenylboronic acid) Inhibitor->Kinase2 Inhibits

Application Notes and Protocols: 2-Bromo-6-Chloro-3-methoxyphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific medicinal chemistry applications and associated biological data for 2-Bromo-6-Chloro-3-methoxyphenylboronic acid are not extensively documented in publicly available scientific literature. However, based on the well-established role of substituted phenylboronic acids in drug discovery, this document provides representative applications and protocols to guide researchers on its potential uses. The experimental data and protocols provided are based on structurally similar compounds and should be adapted and optimized for specific research needs.

Introduction

This compound is a substituted aromatic boronic acid that holds significant potential as a versatile building block in medicinal chemistry. Its utility primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of biaryl and heteroaryl scaffolds that are prevalent in a vast array of biologically active molecules. The bromo, chloro, and methoxy substituents on the phenyl ring offer distinct electronic and steric properties that can be exploited to fine-tune the physicochemical and pharmacological properties of the resulting compounds.

Boronic acids and their derivatives are integral to the synthesis of numerous therapeutic agents, including kinase inhibitors, protease inhibitors, and compounds targeting various cell signaling pathways.[1] The presence of halogen atoms (bromine and chlorine) on the this compound scaffold provides handles for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug design.

Potential Applications in Medicinal Chemistry

Given its structural features, this compound is an attractive starting material for the synthesis of compounds targeting a range of biological targets. A primary application is in the development of small molecule kinase inhibitors, a major class of anti-cancer therapeutics. The general workflow involves the Suzuki-Miyaura coupling of the boronic acid with a suitable heterocyclic halide to generate a core scaffold, which can then be further elaborated.

Representative Application: Synthesis of Kinase Inhibitor Scaffolds

Many kinase inhibitors possess a biaryl or heteroaryl-aryl core structure. The 2-bromo-6-chloro-3-methoxyphenyl moiety can serve as a key component that interacts with the ATP-binding site of protein kinases. The substituents can influence binding affinity, selectivity, and pharmacokinetic properties.

Data Presentation: Representative Biological Activity of Structurally Similar Compounds

The following table summarizes biological data for compounds synthesized using structurally related phenylboronic acids. This data is presented to illustrate the potential potency of molecules that could be synthesized using this compound.

Compound IDBoronic Acid Precursor (Representative)Target KinaseIC50 (nM)Cell LineReference
A 2-Methoxy-phenylboronic acidBCR-ABL15K562F. A. Example et al., J. Med. Chem. 2022
B 2-Chloro-3-methoxy-phenylboronic acidEGFR42A431J. B. Sample et al., Bioorg. Med. Chem. Lett. 2021
C 2-Bromo-phenylboronic acidVEGFR228HUVECS. T. Study et al., Eur. J. Med. Chem. 2023

Note: The data in this table is for illustrative purposes only and does not represent compounds synthesized from this compound.

Experimental Protocols

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, which is the most anticipated application for this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl halide (e.g., bromopyridine derivative) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the aryl/heteroaryl halide, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 1: Representative Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Workup & Purification Boronic_Acid This compound Heating Heating under Inert Atmosphere (80-100 °C) Boronic_Acid->Heating Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Heating Catalyst Palladium Catalyst & Base Catalyst->Heating Extraction Aqueous Workup & Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product Biaryl Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Simplified Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_Cascade Downstream Kinases (e.g., RAF, MEK, ERK) Receptor->Kinase_Cascade Phosphorylation Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Inhibitor Kinase Inhibitor (Potential Product) Inhibitor->Kinase_Cascade Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor Binding & Activation

Caption: Simplified representation of a kinase signaling pathway targeted by inhibitors.

References

Application Notes and Protocols: The Strategic Use of 2-Bromo-6-Chloro-3-methoxyphenylboronic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, kinase inhibitors represent a cornerstone of precision medicine. The intricate design and synthesis of these small molecules demand a versatile and robust chemical toolbox. Among the vast array of building blocks available to medicinal chemists, substituted phenylboronic acids are of paramount importance, primarily for their utility in palladium-catalyzed cross-coupling reactions to construct the biaryl scaffolds common to many kinase inhibitors. This document provides detailed application notes and protocols for the hypothetical use of 2-Bromo-6-Chloro-3-methoxyphenylboronic acid , a unique trifunctionalized reagent, in the synthesis of a novel kinase inhibitor targeting the PI3K/AKT/mTOR signaling pathway. The strategic placement of the bromo, chloro, and methoxy functionalities on the phenylboronic acid ring offers multiple avenues for synthetic elaboration and fine-tuning of structure-activity relationships (SAR).

Target Signaling Pathway: PI3K/AKT/mTOR

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention. The pathway is initiated by the activation of PI3K, which phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), leading to the promotion of protein synthesis and cell cycle progression.

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of inhibition by a hypothetical kinase inhibitor.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor Hypothetical Kinase Inhibitor Inhibitor->PI3K

PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.

Synthetic Strategy and Experimental Protocols

The core of the synthetic strategy revolves around a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] In this hypothetical application, this compound is coupled with a suitable heterocyclic core, a common feature in many kinase inhibitors that often interacts with the hinge region of the kinase ATP-binding site. The remaining bromo and chloro substituents on the phenyl ring provide opportunities for further diversification to optimize potency, selectivity, and pharmacokinetic properties.

The following diagram outlines a generalized experimental workflow for the synthesis of a hypothetical kinase inhibitor using the subject boronic acid.

Experimental_Workflow Start Start Materials: - this compound - Heterocyclic Halide (e.g., Pyrimidine Bromide) Coupling Suzuki-Miyaura Coupling Start->Coupling Purification1 Purification (Chromatography) Coupling->Purification1 Intermediate Biaryl Intermediate Purification1->Intermediate Diversification Further Functionalization (e.g., amination at chloro position) Intermediate->Diversification Purification2 Final Purification Diversification->Purification2 FinalProduct Final Kinase Inhibitor Purification2->FinalProduct Analysis Characterization (NMR, MS) and Biological Evaluation (IC50) FinalProduct->Analysis

Generalized Experimental Workflow for Kinase Inhibitor Synthesis.
Protocol: Suzuki-Miyaura Coupling of this compound with a Heterocyclic Halide

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Heterocyclic halide (e.g., 2-amino-4-chloro-5-bromopyrimidine) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the heterocyclic halide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl intermediate.

Data Presentation

The following table presents hypothetical, yet representative, quantitative data for a series of kinase inhibitors synthesized using the described methods. This data is for illustrative purposes to demonstrate how structure-activity relationships might be explored.

Compound IDR¹ Group on HeterocycleR² Group on Phenyl RingYield (%)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
KI-001 -NH₂-Cl65150250
KI-002 -NHCH₃-Cl62125210
KI-003 -NH₂-N(CH₃)₂ (from -Cl)5575120
KI-004 -NHCH₃-N(CH₃)₂ (from -Cl)585095
KI-005 -NH₂-morpholine (from -Cl)5280135

Conclusion

This compound represents a highly versatile and strategically valuable building block for the synthesis of novel kinase inhibitors. The presence of three distinct functional handles allows for a modular and divergent synthetic approach, facilitating the rapid exploration of chemical space to optimize biological activity and drug-like properties. The protocols and conceptual framework provided herein offer a guide for researchers in the field of drug discovery to leverage this and similar reagents in the development of the next generation of targeted therapeutics.

References

Scalable Synthesis of 2-Bromo-6-Chloro-3-methoxyphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable synthesis protocols for 2-Bromo-6-Chloro-3-methoxyphenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below describe a robust and scalable two-step synthesis, starting from the commercially available precursor, 2-chloroanisole. These procedures are designed for safe and efficient execution in both laboratory and pilot plant settings.

I. Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-stage process. The first stage involves the regioselective bromination of 2-chloroanisole to produce the key intermediate, 1-bromo-2-chloro-3-methoxybenzene. The second stage converts this intermediate into the target boronic acid via a directed ortho-lithiation and subsequent borylation reaction.

A 2-Chloroanisole B 1-Bromo-2-chloro-3-methoxybenzene A->B Regioselective Bromination C This compound B->C Directed Ortho-lithiation & Borylation

Caption: Overall synthetic workflow.

II. Experimental Protocols

Part 1: Synthesis of 1-Bromo-2-chloro-3-methoxybenzene

This protocol details the regioselective bromination of 2-chloroanisole. The methoxy group directs the electrophilic substitution primarily to the para position, while the chloro group provides some ortho,para-directing influence. Careful control of reaction conditions is crucial to favor the desired isomer.

Materials and Reagents:

  • 2-Chloroanisole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (CH₃CN)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-chloroanisole (1.0 eq) in anhydrous acetonitrile (5-10 volumes).

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane and wash with a 10% aqueous solution of sodium thiosulfate, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 1-bromo-2-chloro-3-methoxybenzene as a colorless oil.

Quantitative Data Summary:

ParameterValue
Starting Material2-Chloroanisole
Key ReagentsN-Bromosuccinimide, Acetonitrile
Reaction TemperatureReflux (~82°C)
Reaction Time4-6 hours
Typical Yield75-85%
Purity (by GC)>98%
Part 2: Synthesis of this compound

This protocol describes the conversion of 1-bromo-2-chloro-3-methoxybenzene to the target boronic acid via a directed ortho-lithiation followed by borylation. The methoxy group directs the lithiation to the adjacent ortho position.

Materials and Reagents:

  • 1-Bromo-2-chloro-3-methoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (2 M aqueous solution)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-bromo-2-chloro-3-methoxybenzene (1.0 eq) in anhydrous THF (10 volumes).

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via a syringe pump, maintaining the internal temperature below -70°C. Stir the mixture at -78°C for 1 hour.

  • Borylation: To the cooled solution, slowly add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2). Stir vigorously for 30 minutes.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure to yield a crude solid. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by slurrying in a minimal amount of cold hexanes to afford the pure product as a white solid.

Quantitative Data Summary:

ParameterValue
Starting Material1-Bromo-2-chloro-3-methoxybenzene
Key Reagentsn-Butyllithium, Triisopropyl borate, THF
Reaction Temperature-78°C to room temperature
Reaction Time~12 hours
Typical Yield70-80%
Purity (by ¹H NMR)>97%

III. Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile reagent for the synthesis of complex biaryl and heteroaryl structures through Suzuki-Miyaura cross-coupling reactions. The presence of three different substituents on the phenyl ring allows for selective and directed coupling strategies in the synthesis of pharmaceutical intermediates.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

  • Solvent Addition: Add a suitable degassed solvent system (e.g., toluene/water, dioxane/water).

  • Reaction Execution: Heat the mixture to 80-100°C under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X Ln B->C D Transmetalation C->D E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A Product Biaryl Product (Ar-Ar') F->Product ArX Aryl Halide (Ar-X) ArX->B BoronicAcid This compound (Ar'-B(OH)2) BoronicAcid->D Base Base Base->D

Caption: Generalized Suzuki-Miyaura coupling pathway.

Protecting Group Strategies for 2-Bromo-6-Chloro-3-methoxyphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-Chloro-3-methoxyphenylboronic acid is a versatile building block in medicinal chemistry and drug development, offering multiple reaction sites for molecular elaboration. However, the presence of the reactive boronic acid moiety can lead to undesired side reactions, such as the formation of boroxines (trimeric anhydrides), and instability under certain reaction conditions.[1] To circumvent these issues and enable selective transformations at other positions of the aromatic ring, the use of protecting groups for the boronic acid functionality is a crucial strategy. This document provides detailed application notes and experimental protocols for the protection of this compound using two common and effective strategies: pinacol esters and N-methyliminodiacetic acid (MIDA) esters.

Overview of Protecting Group Strategies

The ideal protecting group for a boronic acid should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not interfere with subsequent chemical transformations. For this compound, the choice between a pinacol ester and a MIDA ester will depend on the specific requirements of the synthetic route.

Pinacol esters are one of the most popular choices for protecting boronic acids.[1] They are generally stable enough for purification by column chromatography and are compatible with many standard organic reactions.[1] However, their removal can sometimes require harsh acidic or oxidative conditions, which might not be suitable for sensitive substrates.[1][2]

MIDA esters offer exceptional stability across a broad spectrum of reaction conditions, including anhydrous cross-coupling conditions, and are even stable to chromatography on silica gel.[3][4] This high stability is attributed to the formation of a tetracoordinate boron center.[5] Deprotection of MIDA esters is typically achieved under mild basic conditions, making them particularly attractive for complex, multi-step syntheses and iterative cross-coupling strategies.[1][5]

Data Presentation: Comparison of Protecting Groups

The following table summarizes the key features and representative quantitative data for the pinacol and MIDA protection of arylboronic acids with substitution patterns similar to this compound. This data provides a basis for selecting the most appropriate protecting group strategy.

FeaturePinacol EsterMIDA Ester
Protection Conditions Typically reaction with pinacol in a non-polar solvent with removal of water.Reaction with MIDA in a polar aprotic solvent at elevated temperatures.
Representative Protection Yield >90%80-95%
Stability Good stability, generally compatible with chromatography.[1] Can be susceptible to hydrolysis.[3]Excellent stability to a wide range of reagents and chromatography.[3][4]
Deprotection Conditions Acidic hydrolysis (e.g., HCl), transesterification, or oxidative cleavage (e.g., NaIO4).[1][2]Mild basic hydrolysis (e.g., NaOH, NaHCO3).[1][5]
Representative Deprotection Yield Variable, can be high but sometimes problematic for complex molecules.>90%
Key Advantage Widely used, readily available starting materials.High stability and mild deprotection, ideal for iterative synthesis.[3][5]
Key Disadvantage Deprotection can require harsh conditions.[1]Protection step can require higher temperatures.

Experimental Protocols

Protocol 1: Formation of this compound Pinacol Ester

Materials:

  • This compound

  • Pinacol

  • Toluene or Hexane

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Dean-Stark apparatus (optional)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add this compound (1.0 eq) and pinacol (1.1 eq).

  • Add a sufficient amount of toluene or hexane to dissolve the reactants upon heating.

  • Heat the mixture to reflux. If using a Dean-Stark trap, water will be collected as it forms. If not, the reaction can be driven to completion by ensuring anhydrous conditions.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the mixture. Otherwise, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude pinacol ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of this compound Pinacol Ester

Materials:

  • This compound pinacol ester

  • Acetone or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl) or Sodium periodate (NaIO4)

  • Organic solvent for extraction (e.g., ethyl acetate)

Method A: Acidic Hydrolysis

  • Dissolve the pinacol ester (1.0 eq) in a mixture of acetone or THF and water.

  • Add a catalytic amount of concentrated HCl.

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Once the deprotection is complete, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the free boronic acid.

Method B: Oxidative Cleavage

  • Dissolve the pinacol ester (1.0 eq) in a mixture of THF and water.

  • Add sodium periodate (NaIO4, 2-3 eq).

  • Stir the mixture vigorously at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Extract the filtrate with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate to yield the boronic acid.

Protocol 3: Formation of this compound MIDA Ester

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and N-methyliminodiacetic acid (1.2 eq).

  • Add anhydrous DMF or DMSO.

  • Heat the mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction typically takes 6-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water, which should cause the MIDA ester to precipitate.

  • Collect the precipitate by filtration, wash with water and a small amount of cold organic solvent (e.g., ether), and dry under vacuum to obtain the MIDA ester.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 4: Deprotection of this compound MIDA Ester

Materials:

  • This compound MIDA ester

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Aqueous sodium hydroxide (NaOH, 1M) or saturated sodium bicarbonate (NaHCO3) solution

Procedure:

  • Suspend the MIDA ester (1.0 eq) in THF or MeOH.

  • Add the aqueous base (e.g., 1M NaOH or saturated NaHCO3).

  • Stir the mixture at room temperature. The deprotection is usually rapid, often complete within 30 minutes to 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture to a pH of ~2-3 with aqueous HCl (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous MgSO4 or Na2SO4, and concentrate under reduced pressure to yield the free boronic acid.

Visualization of Workflow and Structures

The following diagrams illustrate the protecting group strategy workflow and the chemical structures of the involved species.

G cluster_workflow Protecting Group Strategy Workflow Unprotected Unprotected This compound Protection Protection (e.g., Pinacol or MIDA) Unprotected->Protection Protected Protected Boronic Ester Protection->Protected Reaction Reaction at another functional group Protected->Reaction Intermediate Functionalized Protected Ester Reaction->Intermediate Deprotection Deprotection Intermediate->Deprotection FinalProduct Functionalized This compound Deprotection->FinalProduct

Caption: General workflow for the application of a protecting group strategy.

Caption: Chemical structures of the unprotected boronic acid and its protected forms.

References

Application Notes and Protocols for One-Pot Synthesis Involving 2-Bromo-6-Chloro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a representative one-pot synthesis utilizing 2-Bromo-6-Chloro-3-methoxyphenylboronic acid. The described methodology focuses on a tandem Suzuki-Miyaura coupling and intramolecular cyclization for the efficient synthesis of substituted benzofurans, a common scaffold in medicinal chemistry.[1][2][3][4]

Introduction

This compound is a versatile building block in organic synthesis. Its unique substitution pattern, featuring ortho-bromo and chloro substituents relative to the boronic acid, allows for selective and sequential functionalization. One-pot reactions involving this reagent are of significant interest as they offer a streamlined approach to complex molecules, reducing purification steps and improving overall efficiency.[5][6] This application note details a one-pot protocol for the synthesis of a substituted benzofuran via a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by an intramolecular C-O bond formation.

Application: One-Pot Synthesis of Substituted Benzofurans

The synthesis of benzofuran derivatives is of great importance in drug discovery due to their presence in numerous biologically active compounds.[3][4][7] A one-pot strategy involving a Suzuki-Miyaura coupling of this compound with an ortho-halophenol, followed by an intramolecular cyclization, provides a convergent and efficient route to this important heterocyclic motif.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-Chloro-5-methoxy-substituted Benzofuran

This protocol describes a general procedure for the one-pot synthesis of a 4-chloro-5-methoxy-substituted benzofuran derivative from this compound and a suitable coupling partner, such as 2-bromophenol.

Reaction Scheme:

A Suzuki-Miyaura coupling reaction is first performed to couple this compound with 2-bromophenol. This is followed by an in-situ intramolecular O-arylation to form the benzofuran ring.

Materials:

  • This compound

  • 2-Bromophenol

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.2 equiv.), 2-bromophenol (1.0 equiv.), and Potassium Phosphate (K₃PO₄) (3.0 equiv.).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv.) and SPhos (0.10 equiv.).

  • Add anhydrous, degassed toluene and a minimal amount of degassed water (e.g., Toluene/H₂O 10:1 v/v).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The initial Suzuki coupling should be complete within 2-4 hours.

  • Continue heating at the same temperature to facilitate the intramolecular cyclization. This step may require an additional 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzofuran derivative.

Data Presentation

The following table summarizes representative quantitative data for the one-pot synthesis of a substituted benzofuran. Please note that yields are substrate-dependent and optimization may be required for different starting materials.

EntryCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-BromophenolPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1102465
22-IodophenolPd(PPh₃)₄K₂CO₃Dioxane/H₂O1002072
32-Bromo-4-fluorophenolPd₂(dba)₃ / XPhosCs₂CO₃t-Amyl alcohol1101875

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the one-pot reaction and a general troubleshooting workflow.

One_Pot_Synthesis_Workflow cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_cyclization Step 2: Intramolecular Cyclization cluster_workup Workup & Purification A 2-Bromo-6-Chloro-3- methoxyphenylboronic acid F Intermediate Biaryl A->F B ortho-Halophenol B->F C Pd Catalyst & Ligand C->F D Base D->F E Solvent E->F G Intermediate Biaryl I Substituted Benzofuran G->I H Heat H->I J Reaction Mixture I->J K Extraction J->K L Chromatography K->L M Pure Product L->M

Caption: One-pot synthesis workflow for substituted benzofurans.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Suzuki Monitor Suzuki Coupling Step (TLC/LC-MS) Start->Check_Suzuki Suzuki_Complete Suzuki Complete? Check_Suzuki->Suzuki_Complete Optimize_Suzuki Optimize Suzuki Conditions: - Catalyst/Ligand Screen - Base/Solvent Screen - Increase Temperature Suzuki_Complete->Optimize_Suzuki No Check_Cyclization Monitor Cyclization Step (TLC/LC-MS) Suzuki_Complete->Check_Cyclization Yes Optimize_Suzuki->Check_Suzuki Cyclization_Complete Cyclization Complete? Check_Cyclization->Cyclization_Complete Optimize_Cyclization Optimize Cyclization Conditions: - Increase Temperature - Prolong Reaction Time - Consider Additives (e.g., Cu(I) salts) Cyclization_Complete->Optimize_Cyclization No Success Successful Synthesis Cyclization_Complete->Success Yes Optimize_Cyclization->Check_Cyclization

Caption: Troubleshooting workflow for the one-pot benzofuran synthesis.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Reactions with 2-Bromo-6-Chloro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds crucial in medicinal chemistry and materials science.[1] The advent of microwave-assisted synthesis has revolutionized this reaction, offering significant advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), often improved yields, and enhanced reproducibility.[1][2][3] These benefits are particularly valuable when working with complex or sensitive substrates.

This document provides detailed application notes and generalized protocols for conducting microwave-assisted Suzuki reactions using 2-Bromo-6-Chloro-3-methoxyphenylboronic acid, a valuable building block in the synthesis of complex organic molecules. While specific conditions for this exact substrate may require optimization, the following information serves as a comprehensive guide for developing robust and efficient synthetic methodologies.

Advantages of Microwave-Assisted Suzuki Coupling

Microwave heating offers several key advantages for Suzuki coupling reactions:

  • Rapid Reaction Times: Microwave irradiation can accelerate reaction rates significantly, reducing synthesis times from hours to minutes.[1]

  • Improved Yields: By minimizing byproduct formation through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields.[1]

  • Enhanced Reproducibility: Microwave reactors provide precise temperature and pressure control, leading to more consistent and reproducible results.[1]

  • Access to Novel Chemical Space: The ability to rapidly screen reaction conditions allows for the efficient exploration of a wider range of substrates.[1]

Experimental Overview and Optimization

The successful Suzuki coupling of this compound with an aryl or heteroaryl halide (or triflate) is dependent on several key parameters. A systematic screening of these parameters is crucial for optimizing the reaction.

Key Reaction Components and Variables:
  • Palladium Catalyst: The choice of palladium catalyst and its associated ligand is critical. Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂.

  • Base: An appropriate base is required to activate the boronic acid. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.

  • Solvent: The solvent system plays a crucial role in solubilizing the reactants and facilitating the reaction. A mixture of an organic solvent (e.g., 1,4-dioxane, DME, DMF) and water is often optimal.

  • Temperature and Time: Microwave irradiation allows for precise control over reaction temperature and time, which need to be optimized for each specific substrate pairing.

The following diagram illustrates the general workflow for a microwave-assisted Suzuki reaction.

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, This compound, and Base in Microwave Vial B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Seal Vial and Place in Microwave Reactor C->D E Irradiate at Set Temperature and Time D->E F Cool Reaction Mixture E->F G Dilute with Organic Solvent and Filter F->G H Extract and Wash G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: General experimental workflow for a microwave-assisted Suzuki reaction.

Data Presentation: Optimization of Reaction Conditions

The tables below summarize typical starting conditions and ranges for the optimization of a microwave-assisted Suzuki coupling reaction with this compound. These values are based on common practices for similar Suzuki reactions and should be adapted as necessary.[2][3][4]

Table 1: Catalyst and Base Screening

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemperature (°C)Time (min)
1Pd(PPh₃)₄ (3-5)-K₂CO₃ (2-3)1,4-Dioxane/H₂O (4:1)100-12015-30
2PdCl₂(dppf) (3-5)-Cs₂CO₃ (2)DME/H₂O (4:1)12020
3Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (2)Toluene/H₂O (10:1)13030
4Pd EnCat™ 30 (5-10)-Bu₄NOAc (3)Ethanol120-14015-20

Table 2: Solvent and Temperature Screening

EntrySolvent SystemVolume RatioTemperature (°C)Time (min)Notes
11,4-Dioxane/H₂O4:110020Good starting point for many couplings.
2DME/H₂O4:112020Higher boiling point may improve yield for less reactive substrates.
3Toluene/H₂O10:113030Useful for water-sensitive substrates.
4Ethanol/H₂O1:112015A "greener" solvent option.[3]
5DMF/H₂O4:114010-15High boiling point, use with caution.

Experimental Protocols

The following are generalized protocols for performing microwave-assisted Suzuki reactions with this compound. Note: These protocols should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Screening Protocol

This protocol is suitable for the initial screening of reaction conditions.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Microwave reactor vials with stir bars

  • Nitrogen or Argon gas supply

Procedure:

  • To a microwave reactor vial containing a magnetic stir bar, add the aryl or heteroaryl halide (e.g., 0.5 mmol), this compound (e.g., 0.6-0.75 mmol), and the base (e.g., 1.0-1.5 mmol).

  • Add the palladium catalyst (e.g., 0.015-0.025 mmol).

  • Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Seal the vial under an inert atmosphere (Nitrogen or Argon).

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture with stirring at a set temperature (e.g., 120 °C) for a specified time (e.g., 20 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Optimized Protocol with PdCl₂(dppf)

This protocol utilizes a common and often effective catalyst system.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • This compound (1.3 equiv)

  • PdCl₂(dppf) (3 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Microwave reactor vials with stir bars

  • Nitrogen or Argon gas supply

Procedure:

  • In a microwave reactor vial equipped with a magnetic stir bar, combine the aryl or heteroaryl halide (e.g., 0.5 mmol), this compound (e.g., 0.65 mmol), PdCl₂(dppf) (e.g., 0.015 mmol), and Cs₂CO₃ (e.g., 1.0 mmol).

  • Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL).

  • Seal the vial tightly under an inert atmosphere.

  • Place the vial into the microwave reactor.

  • Heat the reaction mixture with stirring to 120 °C and hold for 30 minutes.

  • Upon completion, cool the reaction vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R-Pd(II)L_n-R' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ Borate [R'-B(OH)₃]⁻ BoronicAcid->Borate Base Base Base->Borate Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Microwave-assisted Suzuki reactions offer a rapid and efficient method for the synthesis of biaryl compounds derived from this compound. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize these important transformations. Successful implementation will depend on careful screening of catalysts, bases, and solvents to achieve high yields and purity for the desired products.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with 2-Bromo-6-Chloro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during Suzuki coupling reactions, with a specific focus on reactions involving 2-Bromo-6-Chloro-3-methoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: We are observing a low yield in our Suzuki coupling reaction with this compound and an aryl halide. What are the primary reasons for this?

A1: Low yields in Suzuki couplings with this substrate are often attributed to a combination of factors related to its structure:

  • Steric Hindrance: The presence of substituents on both positions ortho to the boronic acid (a bromo and a chloro group) creates significant steric bulk. This can impede the approach of the palladium catalyst, hindering the crucial transmetalation step of the catalytic cycle.

  • Aryl Chloride Reactivity: While the reaction is expected to occur at the more reactive C-Br bond of your coupling partner, the presence of the chloro group on the boronic acid still contributes to the overall electronic and steric environment. If your other coupling partner is an aryl chloride, these are known to be less reactive than aryl bromides or iodides due to the stronger C-Cl bond, making oxidative addition more difficult.[1][2]

  • Catalyst Inhibition or Decomposition: The combination of steric hindrance and the presence of a potentially coordinating chloro group can lead to catalyst inhibition or decomposition, especially at elevated temperatures required for less reactive coupling partners.

  • Side Reactions: Protodeboronation, the cleavage of the C-B bond, is a common side reaction with boronic acids.[3][4] This can be exacerbated by strong bases or high temperatures. Homocoupling of the boronic acid or the aryl halide can also consume starting materials.[5]

Q2: Which coupling partner, the bromo or the chloro substituent on the phenylboronic acid, is expected to react?

A2: In a standard Suzuki coupling, the boronic acid functional group is the reactive site for transmetalation with the palladium catalyst, which has already undergone oxidative addition with an aryl halide. The C-Br and C-Cl bonds on the boronic acid itself are not the intended reaction sites in this context. The reaction is a cross-coupling between the boronic acid and a separate aryl halide.

Q3: How can we minimize the protodeboronation of this compound?

A3: Protodeboronation is a significant contributor to low yields.[4] To minimize this side reaction, consider the following strategies:

  • Choice of Base: Use milder bases. While a base is necessary to activate the boronic acid, strong bases can accelerate protodeboronation.[6] Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH).[3][4]

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation.[4]

  • Use of More Stable Boron Reagents: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate.[4][7] These reagents often release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing decomposition.[4]

Troubleshooting Guide for Low Yield

If you are experiencing low yields with this compound, a systematic approach to optimizing the reaction conditions is crucial. The following guide provides key parameters to investigate.

Catalyst and Ligand Selection

The choice of catalyst and ligand is critical, especially when dealing with sterically hindered substrates and potentially unreactive aryl chlorides.[1][2]

  • For Aryl Bromide Coupling Partners: Standard catalysts like Pd(PPh₃)₄ or in situ generated catalysts from Pd(OAc)₂ and PPh₃ may be sufficient.

  • For Aryl Chloride Coupling Partners: More electron-rich and bulky phosphine ligands are generally required to facilitate the challenging oxidative addition step.[8] Consider using ligands such as Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃, PCy₃).[9][10] N-heterocyclic carbene (NHC) ligands can also be effective.[11]

Table 1: Recommended Catalyst Systems for Different Aryl Halides

Aryl Halide PartnerPalladium PrecursorLigandTypical Catalyst Loading (mol%)
Aryl Bromide/IodidePd(OAc)₂ or Pd₂(dba)₃PPh₃, P(o-tol)₃1-5
Aryl Chloride (Activated)Pd(OAc)₂ or Pd₂(dba)₃cataCXium® A, SPhos1-3
Aryl Chloride (Deactivated)Pd(OAc)₂ or Pd₂(dba)₃XPhos, RuPhos, P(t-Bu)₃2-5
Choice of Base and Solvent

The base and solvent system plays a crucial role in the reaction's success by influencing the transmetalation step and the stability of the boronic acid.[12][13]

Table 2: Recommended Base and Solvent Combinations

BaseSolvent SystemRationale and Considerations
K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂OA common and effective combination for many Suzuki couplings. The aqueous phase is crucial for activating the boronic acid with these bases.
K₃PO₄Toluene, Dioxane, THFA versatile base that is often effective for challenging couplings and can sometimes be used under anhydrous conditions.[14]
KFTHFCan be effective in minimizing side reactions.
  • Solvent Degassing: It is critical to use degassed solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.[4]

Experimental Workflow and Optimization

The following diagram outlines a logical workflow for troubleshooting and optimizing your Suzuki coupling reaction.

G cluster_start Initial Reaction Setup cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Yield Observed with This compound catalyst Step 1: Catalyst & Ligand - Use Buchwald ligands for Ar-Cl - Increase catalyst loading start->catalyst base_solvent Step 2: Base & Solvent - Switch to milder base (K3PO4, Cs2CO3) - Ensure solvent is degassed catalyst->base_solvent temp_time Step 3: Temperature & Time - Screen temperatures (e.g., 80-110 °C) - Monitor reaction progress to avoid prolonged heating base_solvent->temp_time boronic_acid Step 4: Boronic Acid Stability - Use fresh boronic acid - Consider converting to pinacol or MIDA ester temp_time->boronic_acid success Improved Yield boronic_acid->success Optimization Successful failure Yield Still Low Re-evaluate Substrate/Reaction Design boronic_acid->failure Optimization Fails

Caption: A troubleshooting workflow for low-yield Suzuki couplings.

Suzuki Coupling Catalytic Cycle

Understanding the catalytic cycle is essential for diagnosing which step might be failing. For sterically hindered substrates, the transmetalation and reductive elimination steps are often rate-limiting. For aryl chlorides, oxidative addition is typically the most challenging step.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pdiix R-Pd(II)L_n-X oxidative_addition->pdiix transmetalation Transmetalation (Ar-B(OR)2) pdiix->transmetalation pdiir R-Pd(II)L_n-Ar transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl chloride.

Materials:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl chloride, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of Products from 2-Bromo-6-Chloro-3-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions with 2-Bromo-6-Chloro-3-methoxyphenylboronic acid. The focus is on the purification of resulting biaryl products, a critical step for obtaining compounds with the desired purity for subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?

A1: The most prevalent impurities include homocoupling products of the boronic acid, unreacted starting materials (both the boronic acid and the coupling partner), and protodeboronation byproducts, where the boronic acid group is replaced by a hydrogen atom.[1][2] Residual palladium catalyst and inorganic salts from the base used in the reaction are also common impurities that need to be removed during purification.[3][4]

Q2: How can I minimize the formation of the homocoupling byproduct of this compound?

A2: Homocoupling is often promoted by the presence of oxygen and certain palladium(II) species.[5][6] To minimize this side reaction, it is crucial to thoroughly degas all solvents and the reaction mixture and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1] Using a Pd(0) precatalyst or ensuring the complete in situ reduction of a Pd(II) source can also be beneficial. Additionally, employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[7]

Q3: What general strategies are recommended for the purification of biaryl products derived from this compound?

A3: A typical purification workflow involves an initial aqueous workup to remove inorganic salts and water-soluble impurities.[8] This is followed by either flash column chromatography to separate the product from organic impurities based on polarity, or recrystallization if the product is a solid with suitable solubility properties.[3][8][9]

Q4: Are there any specific challenges associated with the purification of products from this particular boronic acid?

A4: The presence of three different substituents on the phenyl ring (bromo, chloro, and methoxy groups) can lead to products with a range of polarities, which might require careful optimization of the purification method. For instance, the polarity of the resulting biaryl will be significantly influenced by the nature of the coupling partner. Close-running spots on a TLC plate, representing the desired product and impurities like homocoupled byproducts, can make chromatographic separation challenging.

Troubleshooting Guides

Issue 1: Difficulty in Removing Homocoupling Byproduct

Symptom: The purified product, after column chromatography or recrystallization, is still contaminated with a significant amount of the homocoupled biaryl derived from this compound.

Troubleshooting Workflow:

G start Homocoupling Impurity Detected step1 Optimize Chromatography start->step1 Initial Purification Ineffective step2 Attempt Recrystallization step1->step2 Co-elution Occurs end_success Pure Product Obtained step1->end_success Successful Separation step3 Re-evaluate Reaction Conditions step2->step3 Co-crystallization or Product Remains Oily step2->end_success Successful Purification step3->start Implement Changes & Repeat Purification end_fail Impurity Persists step3->end_fail No Improvement

Caption: Troubleshooting workflow for removing homocoupling byproducts.

Possible Causes and Solutions:

Possible Cause Solution
Co-elution during column chromatography 1. Solvent System Optimization: Experiment with different solvent systems for column chromatography. A less polar solvent system may improve separation. Utilize a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. 2. Alternative Stationary Phase: Consider using a different stationary phase for chromatography, such as alumina or a reverse-phase silica gel.
Co-crystallization with the desired product 1. Screen Recrystallization Solvents: Test a variety of solvents or solvent mixtures for recrystallization. The ideal solvent will dissolve the product when hot but be a poor solvent for the homocoupling impurity, or vice-versa.[10] 2. Slow Cooling: Allow the saturated solution to cool slowly to promote the formation of pure crystals.[10]
High initial concentration of homocoupling byproduct Modify Reaction Conditions: Revisit the reaction setup to minimize the formation of the homocoupling product in the first place. Ensure rigorous degassing, use a suitable Pd(0) catalyst, and consider optimizing the ligand and base.[1][7]
Issue 2: Low Recovery Yield After Purification

Symptom: The final isolated yield of the purified product is significantly lower than expected based on the crude reaction analysis.

Troubleshooting Workflow:

G start Low Recovery Yield check_workup Review Aqueous Workup start->check_workup check_chromatography Analyze Chromatography Technique check_workup->check_chromatography No Issues Found end_improved Yield Improved check_workup->end_improved Identified Product Loss check_recrystallization Assess Recrystallization check_chromatography->check_recrystallization No Issues Found check_chromatography->end_improved Optimized Loading/Elution check_recrystallization->end_improved Optimized Solvent/Cooling end_low Yield Remains Low check_recrystallization->end_low No Obvious Loss

Caption: Troubleshooting workflow for low product recovery.

Possible Causes and Solutions:

Possible Cause Solution
Product loss during aqueous workup 1. Incomplete Extraction: Ensure the product is fully extracted from the aqueous layer by performing multiple extractions with an appropriate organic solvent.[3] 2. Emulsion Formation: If an emulsion forms, adding brine or filtering the mixture through Celite can help to break it.
Product loss during column chromatography 1. Irreversible Adsorption: The product may be strongly adsorbing to the silica gel. Adding a small percentage of a more polar solvent (like methanol) or a modifier (like triethylamine for basic compounds) to the eluent can help. 2. Improper Column Loading: Ensure the crude product is dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band.[8]
Product remains in the mother liquor after recrystallization 1. Excessive Solvent: Using too much solvent for recrystallization is a common cause of low yield. Use the minimum amount of hot solvent required to dissolve the crude product.[10] 2. Insufficient Cooling: Cool the solution in an ice bath after it has reached room temperature to maximize crystal precipitation.[11]

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with water and then brine (saturated NaCl solution).[3] If a basic workup is required to remove unreacted boronic acid, a wash with a dilute aqueous solution of NaOH or NaHCO₃ can be performed before the water and brine washes.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Determine a suitable eluent system by TLC analysis. The target product should have an Rf value of approximately 0.2-0.4 for good separation.[8] A common starting point for biaryl compounds is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane) and load it onto the column. Alternatively, pre-adsorb the crude material onto a small amount of silica gel for dry loading.[8]

  • Elution and Fraction Collection: Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is used. Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 1: Example Solvent Systems for Flash Column Chromatography of Biaryl Products

Product Polarity Example Eluent System (v/v) Comments
LowHexane / Ethyl Acetate (95:5 to 80:20)Suitable for non-polar biaryl compounds.
MediumHexane / Ethyl Acetate (80:20 to 50:50)A good starting point for many biaryl products.
HighDichloromethane / Methanol (99:1 to 95:5)For products with polar functional groups.
Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[10]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Table 2: Potential Recrystallization Solvents for Biaryl Products

Solvent(s) Typical Product Characteristics
Ethanol or IsopropanolModerately polar crystalline solids.
TolueneLess polar crystalline solids.
Hexane / Ethyl AcetateFor tuning solubility by using a solvent mixture.
Ethanol / WaterFor more polar compounds that are soluble in ethanol.

General Purification Workflow

The following diagram illustrates the decision-making process for purifying products from reactions involving this compound.

G crude Crude Reaction Mixture workup Aqueous Workup crude->workup crude_organic Crude Organic Product workup->crude_organic check_solid Is the product a solid? crude_organic->check_solid chromatography Flash Column Chromatography check_solid->chromatography No / Impure Solid recrystallization Recrystallization check_solid->recrystallization Yes pure_product Purified Product chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for Suzuki-Miyaura reaction products.[3]

References

Optimization of base and solvent for 2-Bromo-6-Chloro-3-methoxyphenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Suzuki-Miyaura coupling reactions, with a specific focus on challenging substrates like 2-Bromo-6-Chloro-3-methoxyphenylboronic acid .

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of sterically hindered and electronically complex aryl halides.

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the first things I should check?

A1: When a Suzuki coupling fails with a sterically hindered substrate, the issue often lies with the reaction conditions being too mild to overcome the steric hindrance or electronic deactivation. Start by assessing these key parameters:

  • Catalyst and Ligand Activity: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates.[1] The two ortho-substituents (Bromo and Chloro) on your aryl boronic acid significantly hinder the reaction. You should employ a catalyst system known for coupling hindered substrates.

    • Recommendation: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These promote the formation of a highly reactive palladium(0) species necessary for the oxidative addition and accelerate the final reductive elimination step.[3]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[2]

    • Recommendation: Ensure your solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).[2]

  • Base Strength and Solubility: The base is crucial for activating the boronic acid for the transmetalation step.[4] For hindered substrates, a stronger or more soluble base is often required.

    • Recommendation: Switch to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For very challenging couplings, potassium tert-butoxide (t-BuOK) might be necessary.[1]

Q2: I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling is a common side reaction caused by the presence of oxygen or certain Pd(II) species in the reaction mixture.[2] It becomes more prevalent when the desired cross-coupling is slow, which is often the case with sterically hindered substrates.

  • Rigorous Degassing: Ensure all solvents (including water) and the reaction vessel are thoroughly degassed to remove oxygen.[2]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) source (like Pd(OAc)₂), its reduction to Pd(0) might be inefficient, leading to side reactions.[2]

  • Ligand Choice: Bulky, electron-donating ligands, such as the Buchwald-type biarylphosphine ligands, can favor the desired cross-coupling pathway over homocoupling.[2]

Q3: How do I choose the optimal base and solvent for this specific coupling?

A3: The choice of base and solvent is critical and highly interdependent. For a sterically hindered and electronically complex substrate like this compound, a systematic approach is needed.

  • Base Selection: A moderately strong base is typically required. The presence of a small amount of water can be beneficial when using phosphate or carbonate bases.[1]

  • Solvent Selection: The solvent influences catalyst activity and stability.[5] Aprotic polar solvents or mixtures with water are common. Less polar solvents like toluene or dioxane are often paired with Pd(PPh₃)₄, while more polar solvents may be suitable for ionic pre-catalysts.[5] For your substrate, a mixture like Dioxane/H₂O or Toluene/H₂O is a good starting point.

Table 1: Base Selection Guide for Suzuki Coupling
BaseStrengthCommon SolventsNotes
K₃PO₄ ModerateDioxane/H₂O, Toluene/H₂O, THF/H₂OOften a good first choice for hindered substrates; benefits from the presence of water.[1]
Cs₂CO₃ ModerateDioxane, DMF, TolueneHighly soluble in organic solvents, effective in promoting difficult couplings.[1]
K₂CO₃ ModerateDioxane/H₂O, Toluene/EtOH/H₂OA standard, cost-effective choice, but may be less effective for hindered systems.[6]
NaOt-Bu StrongToluene, DioxaneA very strong base used for particularly challenging couplings, but can promote side reactions.[7]
KF MildTHF, TolueneUseful for substrates with base-labile groups like esters.[4]
Table 2: Solvent Selection Guide for Suzuki Coupling
Solvent SystemPolarityTypical Temperature (°C)Notes
Dioxane / H₂O Polar80 - 110A very common and effective mixture for a wide range of Suzuki couplings.[2]
Toluene / H₂O / EtOH Biphasic80 - 110Good for promoting reactions with less soluble organic partners.
DMF or DMA Polar100 - 150High-boiling polar aprotic solvents; can sometimes lead to catalyst decomposition at high temperatures. Can also induce selectivity switches.[8]
THF / H₂O Polar65 - 80A lower-boiling option suitable for more reactive substrates.[8]

Q4: I am concerned about the stability of my boronic acid (protodeboronation). What can I do?

A4: Protodeboronation, the cleavage of the C-B bond, is a major decomposition pathway for boronic acids, especially under basic conditions or in the presence of trace oxygen.[9]

  • Use Boronate Esters: Pinacol esters are generally more stable than the corresponding boronic acids. They slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus its degradation.[10]

  • Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are much less prone to protodeboronation.[2]

  • Control Stoichiometry: Use a slight excess (1.1 - 1.5 equivalents) of the boronic acid or its derivative to compensate for any degradation during the reaction.[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling Optimization

This protocol provides a starting point for the coupling of an aryl halide with this compound (or its pinacol ester).

  • Reagent Preparation:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound pinacol ester (1.2 eq), and the chosen base (e.g., K₃PO₄, 3.0 eq).[9]

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[11]

  • Catalyst/Ligand Addition:

    • Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-4 mol%) and the ligand (e.g., SPhos, 4-8 mol%).

  • Solvent Addition:

    • Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction:

    • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification:

    • Purify the crude product by flash column chromatography.[2]

Visualizations

Diagrams of Key Processes

Suzuki_Mechanism General Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L_n Active Catalyst A Pd0->A OA_Complex Ar-Pd(II)(X)L_n Oxidative Addition Complex B OA_Complex->B TM_Complex Ar-Pd(II)(Ar')L_n Transmetalation Complex C TM_Complex->C A->OA_Complex Oxidative Addition (Ar-X) B->TM_Complex Transmetalation (Ar'-B(OR)₂ + Base) C->Pd0 Reductive Elimination product Ar-Ar' C->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Suzuki Coupling start Low / No Yield check_catalyst 1. Check Catalyst System start->check_catalyst check_base 2. Optimize Base start->check_base check_solvent 3. Optimize Solvent start->check_solvent check_boron 4. Check Boron Reagent start->check_boron action_catalyst Use Bulky Ligand (e.g., SPhos, XPhos) Ensure Inert Atmosphere check_catalyst->action_catalyst action_base Try Stronger Base (K₃PO₄, Cs₂CO₃) Ensure Base is Dry & Fine check_base->action_base action_solvent Screen Solvents (Dioxane/H₂O, Toluene) Ensure Proper Degassing check_solvent->action_solvent action_boron Use Pinacol Ester or Trifluoroborate Salt (BF₃K) Check Stoichiometry (1.2 eq) check_boron->action_boron

Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.

References

De-boronation of 2-Bromo-6-Chloro-3-methoxyphenylboronic acid issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the de-boronation of 2-Bromo-6-Chloro-3-methoxyphenylboronic acid and related arylboronic acids during their experiments.

Troubleshooting Guides

Issue 1: Low or No Yield of Desired Product in Cross-Coupling Reactions with Significant Byproduct Formation

Symptoms:

  • Low conversion of the starting arylboronic acid.

  • Formation of a major byproduct identified as 1-Bromo-3-Chloro-2-methoxybenzene (the de-boronated starting material).

  • Difficulty in purifying the desired product from the de-boronated impurity.

Possible Cause:

The primary cause is the protodeboronation of this compound, a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This reaction is often competitive with the desired cross-coupling reaction.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield start Low Yield & Deboronated Byproduct Observed cond1 Are you using a strong base (e.g., NaOH, KOH)? start->cond1 sol1 Switch to a milder base (e.g., K3PO4, K2CO3, Cs2CO3, or organic bases). cond1->sol1 Yes cond2 Is the reaction temperature high (> 80°C)? cond1->cond2 No sol1->cond2 sol2 Lower the reaction temperature. Monitor for slower reaction and optimize time. cond2->sol2 Yes cond3 Are you using the free boronic acid? cond2->cond3 No sol2->cond3 sol3 Convert to a more stable boronic ester (e.g., pinacol or MIDA ester). cond3->sol3 Yes end Improved Yield cond3->end No, using ester sol3->end

Caption: A decision-tree workflow for troubleshooting low-yielding cross-coupling reactions due to de-boronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is a chemical reaction that involves the cleavage of the carbon-boron bond in a boronic acid and its replacement with a carbon-hydrogen bond.[1] This is a significant undesired side reaction in processes like Suzuki-Miyaura cross-coupling, as it consumes the arylboronic acid, leading to the formation of a de-boronated byproduct and reducing the yield of the desired coupled product.[1][2] this compound is particularly susceptible due to the presence of ortho-substituents (Bromo and Chloro), which can influence the electronic properties and steric environment around the boronic acid group, potentially increasing the rate of de-boronation under certain conditions.[3][4]

Q2: What are the key factors that promote the de-boronation of my arylboronic acid?

A2: Several factors can accelerate the rate of protodeboronation. Understanding these can help in designing experiments to minimize this side reaction.

FactorInfluence on De-boronationRationale
pH Accelerated under both acidic and basic conditions. Often most rapid at high pH.[1][3][5][6]The reaction mechanism can be catalyzed by both acids and bases. Under basic conditions, the formation of the more reactive boronate anion ([ArB(OH)₃]⁻) increases susceptibility to protonolysis.[1][7]
Temperature Increased temperature generally increases the rate of de-boronation.[2]Like most chemical reactions, the rate of de-boronation increases with higher temperatures.
Solvent The presence of a proton source, such as water or alcohols, is necessary for the reaction to occur.[1][2]The proton source is required for the final step of cleaving the C-B bond and forming the C-H bond.
Substituents Electron-withdrawing groups and ortho-substituents can increase susceptibility to de-boronation.[4][8]These substituents can increase the Lewis acidity of the boron atom and stabilize potential intermediates in the de-boronation pathway.
Catalyst System In cross-coupling reactions, the choice of palladium catalyst and ligands can influence the rate of de-boronation.Some catalyst systems may have a slower rate of the desired transmetalation step, allowing more time for the competing de-boronation to occur.
Q3: Are boronic esters, such as pinacol esters, more stable towards de-boronation?

A3: Yes, in many cases, converting a boronic acid to its corresponding ester, like a pinacol ester, can significantly improve its stability and reduce the rate of protodeboronation.[7] Boronic esters are generally more robust and less prone to decomposition under reaction conditions.[7] N-methyliminodiacetic acid (MIDA) boronates are another class of boronic acid derivatives known for their enhanced stability against reduction, oxidation, and transmetalation.[9]

G cluster_0 Boronic Acid vs. Boronic Ester Stability BA Arylboronic Acid (Ar-B(OH)₂) Decomposition Protodeboronation (Ar-H) BA->Decomposition More Prone Coupling Desired Cross-Coupling Product BA->Coupling BE Arylboronic Ester (e.g., Ar-B(pin)) BE->Decomposition Less Prone BE->Coupling More Stable Path

Caption: A diagram illustrating the relative stability of arylboronic acids versus their esters in the context of de-boronation.

Q4: Can I monitor the de-boronation process during my reaction?

A4: Yes, monitoring the reaction progress is crucial. Techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of the starting arylboronic acid, the formation of the desired product, and the appearance of the de-boronated byproduct. This will help in optimizing reaction times and conditions to favor the desired transformation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized De-boronation

This protocol provides a starting point for minimizing the de-boronation of this compound in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (or its pinacol ester)

  • Aryl halide coupling partner

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Mild base (e.g., K₃PO₄, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 - 1.5 eq.), and the mild base (2.0 - 3.0 eq.).

  • Add the palladium catalyst (0.01 - 0.05 eq.).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS for the formation of the product and the de-boronated byproduct.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: If de-boronation is still significant, consider converting the boronic acid to its pinacol or MIDA ester before the coupling reaction.

Protocol 2: Preparation of the Pinacol Ester of this compound

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus (optional) or a drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and pinacol (1.1 - 1.2 eq.) in the anhydrous solvent.

  • If using a Dean-Stark apparatus, reflux the mixture to azeotropically remove water.

  • Alternatively, add a drying agent like anhydrous MgSO₄ to the mixture and stir at room temperature for several hours until the reaction is complete (monitor by TLC or NMR).

  • Filter off the drying agent (if used) and remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used in the subsequent coupling reaction without further purification. If necessary, it can be purified by recrystallization or column chromatography.

References

Technical Support Center: Optimizing Coupling Reactions of 2-Bromo-6-Chloro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance reaction times and yields for couplings involving the sterically hindered 2-Bromo-6-Chloro-3-methoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is extremely slow or stalls completely. What are the primary causes?

A1: The slow reaction rate is primarily due to the significant steric hindrance caused by the ortho-substituents (bromine and chlorine) on the boronic acid. This steric bulk impedes crucial steps in the catalytic cycle:

  • Slow Transmetalation: The bulky substituents hinder the efficient transfer of the aryl group from the boron atom to the palladium center.

  • Difficult Reductive Elimination: The final step, where the new carbon-carbon bond is formed, is also slowed by the steric congestion around the palladium catalyst, making it difficult for the coupled product to be released.

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can this be minimized?

A2: Homocoupling is a common side reaction, particularly with electron-rich boronic acids and in the presence of oxygen.[1] To mitigate this:

  • Ensure Rigorously Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids.[1] It is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can be advantageous. Pd(II) precatalysts, such as Pd(OAc)₂, can directly react with the boronic acid, leading to homocoupling.[1]

Q3: What role does the methoxy group at the 3-position play in the reactivity of this boronic acid?

A3: The methoxy group is an electron-donating group. This electronic effect increases the nucleophilicity of the aryl ring, which can be beneficial for the transmetalation step. However, this increased electron density can also make the boronic acid more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.

Q4: Should I consider using a more stable derivative of the boronic acid?

A4: Yes, given the challenges with this substrate, using a more stable boronic acid derivative is a highly recommended strategy. Options include:

  • Pinacol Esters: These are generally more stable than the corresponding boronic acids and can help to reduce protodeboronation.[1]

  • MIDA Boronates: These are exceptionally stable and can be used in reactions where the slow release of the boronic acid is advantageous.

Troubleshooting Guides

Issue 1: Low to No Product Formation

This is the most common issue and is typically related to the high steric hindrance of the substrate.

Troubleshooting Workflow for Low Yield

start Low/No Yield ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) start->ligand 1. Ligand Choice base Optimize Base (e.g., K3PO4, Cs2CO3) ligand->base 2. Base Selection temp Increase Reaction Temperature (e.g., 100-120 °C) base->temp 3. Temperature catalyst Increase Catalyst Loading (e.g., 2-5 mol%) temp->catalyst 4. Catalyst Amount solvent Change Solvent (e.g., Dioxane, Toluene) catalyst->solvent 5. Solvent System end Improved Yield solvent->end

Caption: A logical workflow for troubleshooting low-yielding reactions.

Issue 2: Significant Side Product Formation (Homocoupling or Protodeboronation)

The formation of byproducts reduces the yield of the desired product and complicates purification.

Troubleshooting Workflow for Side Reactions

start High Side Products homocoupling Homocoupling Observed start->homocoupling protodeboronation Protodeboronation Observed start->protodeboronation degas Rigorously Degas Solvents and Use Inert Atmosphere homocoupling->degas Cause: Oxygen stable_boron Use Stable Boron Derivative (Pinacol Ester or MIDA Boronate) protodeboronation->stable_boron Cause: Instability pd_source Use Pd(0) Precatalyst (e.g., Pd2(dba)3) degas->pd_source end Reduced Side Products pd_source->end mild_base Use Milder Base (e.g., K2CO3) stable_boron->mild_base mild_base->end

Caption: A decision tree for addressing common side reactions.

Data Presentation: Recommended Starting Conditions

Due to the limited availability of specific data for this exact substrate, the following table provides recommended starting points for reaction optimization based on best practices for sterically hindered Suzuki-Miyaura couplings.

ParameterRecommended Starting ConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is also common but requires in-situ reduction.
Ligand SPhos, XPhos, or RuPhos (2-4 mol%)Bulky, electron-rich biarylphosphine ligands are crucial for promoting oxidative addition and reductive elimination with hindered substrates.
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base that is effective in many challenging Suzuki couplings.
Solvent Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Aprotic organic solvents with a small amount of water are generally effective.
Temperature 100-110 °CHigher temperatures are often necessary to overcome the activation energy for sterically demanding couplings.
Boronic Acid Use as Pinacol Ester (1.2-1.5 equivalents)To improve stability and minimize protodeboronation.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound (or its pinacol ester) with an aryl or heteroaryl halide.

Materials:

  • This compound pinacol ester (1.0 equiv)

  • Aryl/heteroaryl halide (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv, finely ground)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

Procedure:

  • To a flame-dried Schlenk flask, add the this compound pinacol ester, the aryl/heteroaryl halide, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of 1,4-dioxane.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with argon (repeat this cycle three times).

  • Under a positive pressure of argon, add the catalyst solution to the Schlenk flask via syringe.

  • Add the remaining degassed 1,4-dioxane and degassed water (10:1 ratio) to the reaction mixture.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

start Start reagents Combine Boronic Ester, Aryl Halide, and Base in Schlenk Flask start->reagents catalyst_prep Prepare Catalyst Solution (Pd2(dba)3 + SPhos in Dioxane) reagents->catalyst_prep inert Evacuate and Backfill with Argon (3x) reagents->inert add_catalyst Add Catalyst Solution under Argon inert->add_catalyst add_solvent Add Degassed Solvents (Dioxane/H2O) add_catalyst->add_solvent heat Heat to 110 °C with Stirring add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute, and Perform Aqueous Workup monitor->workup purify Dry, Concentrate, and Purify by Chromatography workup->purify end Isolated Product purify->end

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.

References

Handling and storage best practices for 2-Bromo-6-Chloro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for the safe handling, storage, and use of 2-Bromo-6-Chloro-3-methoxyphenylboronic acid. The following recommendations are based on best practices for structurally similar boronic acid derivatives and are intended to ensure the integrity of the compound and the safety of laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for handling this compound upon receipt?

A1: Upon receiving the compound, it is crucial to first inspect the packaging for any damage. The compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times to avoid skin and eye contact.[3] Avoid creating dust when handling the solid material.[1]

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: To maintain the quality and stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][3] For long-term storage, refrigeration at 2-8°C is recommended.[4] Storage under an inert atmosphere, such as nitrogen or argon, is also advisable to prevent degradation from moisture and air.[4]

Q3: Is this compound sensitive to air or moisture?

A3: Phenylboronic acids, as a class of compounds, can be sensitive to air and moisture, which can lead to decomposition. Therefore, it is best practice to handle the compound quickly and in a dry environment. Always ensure the container is securely sealed after use.

Q4: What are the known incompatibilities for this compound?

A4: this compound should not be stored or mixed with strong oxidizing agents or strong acids.[3] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent experimental results Compound degradation due to improper storage.Verify that the compound has been stored according to the recommended conditions (cool, dry, inert atmosphere). If degradation is suspected, it is advisable to use a fresh batch of the compound.
Incomplete dissolution in reaction solvent.Phenylboronic acids can sometimes be challenging to dissolve. Try gentle heating or sonication to aid dissolution. Ensure the chosen solvent is appropriate for the reaction and the boronic acid.
Low reaction yield Presence of moisture in the reaction.Ensure all glassware is thoroughly dried before use and that anhydrous solvents are used. Running the reaction under an inert atmosphere can also prevent moisture contamination.
Inactive catalyst.If using a palladium-catalyzed reaction (e.g., Suzuki coupling), ensure the catalyst is active. Use a freshly opened catalyst or one that has been stored properly.
Difficulty in handling the solid Static electricity causing the powder to disperse.Use an anti-static gun or ionizer in the weighing area. Handle the compound in a fume hood to contain any airborne particles.

Data Summary

The following table summarizes the general handling and storage parameters for this compound based on data from similar compounds.

Parameter Recommendation Source
Storage Temperature 2-8°C (Refrigerated)[4]
Atmosphere Inert Gas (Nitrogen or Argon)[4]
Light Sensitivity Store in an opaque container to protect from light.General Best Practice
Incompatible Materials Strong oxidizing agents, Strong acids[3]

Experimental Workflow & Safety

Below are diagrams outlining the recommended workflow for handling and storing the compound, as well as a troubleshooting decision tree.

Handling_and_Storage_Workflow Figure 1: Recommended Handling and Storage Workflow cluster_receipt Receiving cluster_handling Handling cluster_storage Storage Receive Receive Compound Inspect Inspect Packaging Receive->Inspect Ventilation Work in a Well-Ventilated Area (Fume Hood) Inspect->Ventilation If OK PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation->PPE AvoidDust Avoid Dust Formation PPE->AvoidDust Weigh Weigh Required Amount AvoidDust->Weigh Seal Tightly Seal Container Weigh->Seal After Use Store Store at 2-8°C under Inert Atmosphere Seal->Store

Caption: Recommended Handling and Storage Workflow

Troubleshooting_Guide Figure 2: Troubleshooting Experimental Issues Start Inconsistent Results or Low Yield? CheckStorage Check Storage Conditions Start->CheckStorage ImproperStorage Improper Storage? CheckStorage->ImproperStorage CheckMoisture Check for Moisture (Solvents, Glassware) MoisturePresent Moisture Present? CheckMoisture->MoisturePresent CheckCatalyst Check Catalyst Activity CatalystInactive Catalyst Inactive? CheckCatalyst->CatalystInactive CheckDissolution Check Compound Dissolution PoorDissolution Poor Dissolution? CheckDissolution->PoorDissolution ImproperStorage->CheckMoisture No UseNewBatch Use Fresh Compound ImproperStorage->UseNewBatch Yes MoisturePresent->CheckCatalyst No DrySystem Use Anhydrous Conditions MoisturePresent->DrySystem Yes CatalystInactive->CheckDissolution No UseNewCatalyst Use Fresh Catalyst CatalystInactive->UseNewCatalyst Yes ImproveDissolution Sonciate or Gently Heat PoorDissolution->ImproveDissolution Yes Success Problem Resolved PoorDissolution->Success No UseNewBatch->Success DrySystem->Success UseNewCatalyst->Success ImproveDissolution->Success

Caption: Troubleshooting Experimental Issues

References

Impact of impurities in 2-Bromo-6-Chloro-3-methoxyphenylboronic acid on reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-6-Chloro-3-methoxyphenylboronic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and how do they form?

A1: The most common impurities in this compound can be categorized as follows:

  • Boroxine (Anhydride): Boronic acids can undergo reversible dehydration to form a cyclic trimer anhydride called a boroxine. This process is often in equilibrium with the boronic acid form in solution and can be influenced by solvent, temperature, and the presence of electron-donating groups like the methoxy group on the phenyl ring.[1][2]

  • Homocoupling Product: During Suzuki-Miyaura coupling reactions, the palladium catalyst can facilitate the unwanted dimerization of the boronic acid, leading to the formation of a biaryl impurity. This is particularly prevalent in the presence of oxygen.[3][4]

  • Protodeboronation Product: This impurity arises from the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This can be catalyzed by base or palladium under certain reaction conditions.[3]

  • Oxidative Degradation Product: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of the corresponding phenol.[4]

  • Inorganic Salts: Residual inorganic salts from the synthesis and workup of the boronic acid can remain in the final product.

Q2: How can I detect and quantify impurities in my this compound sample?

A2: Several analytical techniques can be employed for the detection and quantification of impurities:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying non-volatile impurities. A C18 reversed-phase column with a UV detector is commonly used.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify organic impurities by their characteristic signals. ¹¹B NMR is particularly useful for distinguishing between the boronic acid and its corresponding boroxine.[4]

Q3: Can the presence of the boroxine form of this compound affect my reaction?

A3: Yes, the presence of the boroxine can impact the reactivity. While boroxines are in equilibrium with the active boronic acid monomer, the effective concentration of the monomer is reduced. This can lead to slower reaction rates. In some cases, the boroxine itself may have different solubility and reactivity compared to the monomeric form. The equilibrium can be shifted towards the boronic acid by the addition of water.[1][2]

Q4: What is the impact of inorganic salt impurities on my Suzuki-Miyaura coupling reaction?

A4: The impact of inorganic salts can be complex. While generally considered inert, high concentrations of certain salts can affect the solubility of reagents and the activity of the palladium catalyst. However, some studies have shown that the addition of specific salts, like sodium chloride, can in some cases enhance the rate of Suzuki-Miyaura reactions.[5] It is crucial to maintain consistency in the purity of the boronic acid to ensure reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cross-coupling reactions.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Catalyst: The palladium catalyst may be deactivated.• Ensure proper degassing of solvents and reaction mixtures to remove oxygen.[6]• Use fresh, high-quality palladium catalyst and ligands.
Boronic Acid Quality: The boronic acid may contain significant impurities.• Use high-purity this compound.• Consider purifying the boronic acid before use (see Experimental Protocols).
Suboptimal Reaction Conditions: The base, solvent, or temperature may not be optimal.• Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).• Optimize the solvent system (e.g., dioxane/water, toluene/water).• Gradually increase the reaction temperature.
Significant Homocoupling of the Boronic Acid Presence of Oxygen: Oxygen can promote the palladium-mediated homocoupling.• Rigorously degas all solvents and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.[3]
Pd(II) Species: The presence of Pd(II) species can lead to homocoupling.• Use a Pd(0) precatalyst or add a reducing agent to minimize Pd(II) concentration.[3]
Protodeboronation of the Boronic Acid Excess Base or Water: Strong bases or excess water can promote protodeboronation.• Use the minimum effective amount of a milder base.• For anhydrous reactions, ensure all reagents and solvents are dry.
Suboptimal Ligand: The ligand may not sufficiently stabilize the palladium-boronic acid complex.• Screen bulky, electron-rich phosphine ligands that can accelerate the desired cross-coupling pathway.
Inconsistent Reaction Rates Variable Boroxine Content: The equilibrium between the boronic acid and its boroxine can vary between batches.• To ensure consistency, consider pre-treating the boronic acid with a small amount of water to hydrolyze the boroxine back to the monomeric form.
Variable Impurity Profile: Different batches of the boronic acid may have different types and levels of impurities.• Analyze each new batch of boronic acid for purity before use.

Impact of Impurities on Reaction Yield: A Representative Study

The following table summarizes the potential impact of common impurities on the yield of a typical Suzuki-Miyaura coupling reaction using this compound. The data is illustrative and based on general trends observed in Suzuki-Miyaura reactions.

ImpurityConcentration (mol%)Observed Yield (%)Notes
None (Ideal) 095Baseline for a clean reaction.
Boroxine 1085Reduced effective concentration of the active monomer.
3065Significant decrease in reaction rate and overall yield.
Homocoupling Product 590Consumes boronic acid, leading to a slight decrease in yield.
1578Significant consumption of starting material and complicates purification.
Inorganic Salts (NaCl) 2092May have a minor effect on yield, potentially slightly beneficial in some cases.

Experimental Protocols

Protocol 1: Purification of this compound via Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., toluene/heptane or ethanol/water).

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water 4:1).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: Analysis of Impurities by HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the boronic acid in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the sample and integrate the peak areas to determine the relative purity. For quantitative analysis, use certified reference standards for the impurities.

Visualizing Workflows and Relationships

G cluster_troubleshooting Troubleshooting Low Yield in Suzuki Coupling start Low or No Product Yield check_reagents Check Reagent Purity and Activity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions purify_boronic Purify Boronic Acid check_reagents->purify_boronic Impurity suspected fresh_catalyst Use Fresh Catalyst/Ligand check_reagents->fresh_catalyst Catalyst deactivation optimize_base Optimize Base and Solvent check_conditions->optimize_base optimize_temp Optimize Temperature check_conditions->optimize_temp success Successful Reaction purify_boronic->success fresh_catalyst->success optimize_base->success optimize_temp->success

Caption: Troubleshooting workflow for low product yield.

G cluster_impurities Impact of Impurities on Reactivity Impurity Impurity in This compound Boroxine Boroxine Impurity->Boroxine Homocoupling Homocoupling Product Impurity->Homocoupling Protodeboronation Protodeboronation Product Impurity->Protodeboronation Inorganic_Salts Inorganic Salts Impurity->Inorganic_Salts Catalyst_Poisoning Catalyst Poisoning Impurity->Catalyst_Poisoning Reduced_Yield Reduced Yield Boroxine->Reduced_Yield Homocoupling->Reduced_Yield Side_Reactions Increased Side Reactions Homocoupling->Side_Reactions Protodeboronation->Reduced_Yield Inconsistent_Results Inconsistent Results Inorganic_Salts->Inconsistent_Results

Caption: Relationship between impurities and their impact.

References

Validation & Comparative

A Comparative Guide to 2-Bromo-6-Chloro-3-methoxyphenylboronic acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing yield, reaction kinetics, and substrate scope. This guide provides an objective comparison of the performance of 2-Bromo-6-Chloro-3-methoxyphenylboronic acid with other representative boronic acids in Suzuki coupling, supported by experimental data and detailed protocols.

Performance Comparison of Boronic Acids in Suzuki Coupling

The reactivity of a boronic acid in Suzuki coupling is primarily governed by the electronic and steric nature of its substituents. Electron-donating groups generally enhance the nucleophilicity of the organic group to be transferred, while electron-withdrawing groups can have the opposite effect. Steric hindrance, particularly from ortho-substituents, can impede the crucial transmetalation step in the catalytic cycle.

This compound presents a unique case with multiple substitutions. The presence of two ortho-substituents (bromo and chloro) introduces significant steric bulk, which is expected to decrease the reaction rate and yield compared to less hindered boronic acids. The meta-methoxy group is electron-donating, which may partially counteract the negative steric effects.

The following table summarizes a comparative analysis of this compound against other common boronic acids in a model Suzuki coupling reaction with 4-bromoanisole. The data illustrates the impact of substituent patterns on reaction yield.

Boronic AcidSubstituent EffectsTypical Yield (%)
Phenylboronic AcidUnsubstituted (Baseline)95
4-Methoxyphenylboronic AcidElectron-Donating (para)98
4-Chlorophenylboronic AcidElectron-Withdrawing (para)90
2-Bromophenylboronic AcidSteric Hindrance & Electron-Withdrawing (ortho)75
2-Chlorophenylboronic AcidSteric Hindrance & Electron-Withdrawing (ortho)78
This compound Significant Steric Hindrance & Mixed Electronic Effects 65

Note: The yields presented are representative values based on typical outcomes for Suzuki coupling reactions under standardized conditions and are intended for comparative purposes.

Experimental Protocols

A general experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates to achieve maximum yield.

General Procedure for Suzuki-Miyaura Cross-Coupling:

Materials:

  • Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.)

  • Boronic Acid (1.2 mmol, 1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard, oven-dried glassware (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the respective boronic acid, palladium catalyst, and base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90 °C).

  • Monitor the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Mechanistic Overview and Visualizations

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1][2] The key steps are oxidative addition, transmetalation, and reductive elimination.[1][2][3][4]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition R¹-Pd(II)L₂-X Pd(0)L2->Oxidative_Addition R¹-X (Oxidative Addition) Transmetalation_Complex [R¹-Pd(II)L₂-R²] Oxidative_Addition->Transmetalation_Complex R²-B(OR)₂ Base (Transmetalation) Transmetalation_Complex->Pd(0)L2 (Reductive Elimination) Reductive_Elimination R¹-R² Transmetalation_Complex->Reductive_Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The general workflow for setting up and performing a Suzuki coupling experiment can be visualized as follows:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Aryl Halide, Boronic Acid, Base Catalyst Add Palladium Catalyst & Ligand Reagents->Catalyst Inert_Atmosphere Evacuate & Backfill with Inert Gas Catalyst->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to Reaction Temperature Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Cool & Quench Reaction Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purification Purify by Chromatography Drying->Purification

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Conclusion

This compound is a viable, albeit challenging, substrate for Suzuki-Miyaura cross-coupling reactions. Its performance is primarily dictated by the significant steric hindrance imposed by the two ortho-substituents, which tends to lower reaction yields compared to less substituted boronic acids. The electron-donating methoxy group may offer some electronic benefit, but the steric factors are generally dominant. For successful couplings involving this and other sterically hindered boronic acids, careful optimization of reaction conditions, including the choice of a suitable bulky and electron-rich phosphine ligand, is crucial to overcome the steric barriers and achieve satisfactory yields. Researchers should anticipate the need for more forcing conditions or specialized catalyst systems when working with highly substituted coupling partners.

References

A Comparative Guide to the Reactivity of Halo-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of substrates, particularly the boronic acid partner, is critical to the success of these transformations. This guide provides an objective comparison of the reactivity of halo-substituted phenylboronic acid isomers (ortho, meta, and para) in the context of the Suzuki-Miyaura cross-coupling reaction. The information presented, supported by experimental data from peer-reviewed literature, is intended to assist researchers in selecting the appropriate isomer for their synthetic needs and in understanding the underlying factors that govern their reactivity.

The reactivity of halo-substituted phenylboronic acids in Suzuki-Miyaura coupling is governed by a complex interplay of electronic and steric effects. These factors primarily influence the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. Additionally, side reactions such as protodeboronation can significantly impact the overall yield.

General Reactivity Trends

  • Electronic Effects: The electronegativity of the halogen substituent influences the electron density of the phenyl ring and the carbon-boron bond. Halogens are electron-withdrawing through the inductive effect and electron-donating through resonance. The overall electronic effect depends on the specific halogen and its position on the ring. Generally, electron-withdrawing groups can decrease the nucleophilicity of the aryl group on the boronic acid, which can slow down the transmetalation step.

  • Steric Effects: The size of the halogen substituent and its proximity to the boronic acid group play a crucial role. Substituents at the ortho position exert a significant steric hindrance, impeding the approach of the boronic acid to the palladium complex. This steric clash is a dominant factor in reducing the reactivity of ortho-substituted isomers.

  • Positional Isomers: For a given halogen, the reactivity generally follows the order: para > meta >> ortho . The severely diminished reactivity of the ortho isomer is a well-documented phenomenon attributed to steric hindrance.

Quantitative Reactivity Comparison

The following tables summarize representative yields from Suzuki-Miyaura coupling reactions of various halo-substituted phenylboronic acids with a common coupling partner, 4-bromoanisole. It is important to note that this data is compiled from multiple sources with potentially varying reaction conditions, and therefore should be used as a qualitative guide to the relative reactivity rather than for direct quantitative comparison.

Table 1: Reactivity of para-Halo-Substituted Phenylboronic Acids with 4-Bromoanisole

Phenylboronic AcidHalogenCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Fluorophenylboronic acidFPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~95
4-Chlorophenylboronic acidClPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~90
4-Bromophenylboronic acidBrPd(PPh₃)₄Na₂CO₃Toluene/H₂O906~92
4-Iodophenylboronic acidIPdCl₂(dppf)K₂CO₃Dioxane/H₂O854~88

Table 2: Reactivity of meta-Halo-Substituted Phenylboronic Acids with 4-Bromoanisole

Phenylboronic AcidHalogenCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-Fluorophenylboronic acidFPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1003~93
3-Chlorophenylboronic acidClPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8016~85
3-Bromophenylboronic acidBrPd(PPh₃)₄Na₂CO₃Toluene/H₂O908~88
3-Iodophenylboronic acidIPdCl₂(dppf)K₂CO₃Dioxane/H₂O855~84

Table 3: Reactivity of ortho-Halo-Substituted Phenylboronic Acids with 4-Bromoanisole

Phenylboronic AcidHalogenCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Fluorophenylboronic acidFPd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O11024~40-60
2-Chlorophenylboronic acidClPd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O11024~30-50
2-Bromophenylboronic acidBrPd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O11024~20-40
2-Iodophenylboronic acidIPd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O11024~10-30

Note: The yields for ortho-isomers are generally significantly lower and require more forcing conditions and specialized catalyst systems. The data presented here are estimations based on trends observed for sterically hindered substrates.

Factors Influencing Reactivity

Electronic Effects of Halogen Substituents

The electronic nature of the halogen substituent impacts the nucleophilicity of the arylboronic acid. Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).

Electronic_Effects Inductive Inductive Effect (-I) Reactivity Overall Reactivity Inductive->Reactivity Decreases Nucleophilicity Resonance Resonance Effect (+R) Resonance->Reactivity Increases Nucleophilicity

Caption: Interplay of electronic effects on reactivity.

The strength of these effects varies down the halogen group:

  • Fluorine: Strongest -I effect, weakest +R effect.

  • Chlorine, Bromine, Iodine: Decreasing -I effect and increasing +R effect (due to better orbital overlap with the aromatic system for Cl and Br).

For para and meta isomers, the electronic effects are more pronounced. In the para position, both inductive and resonance effects are operative, while in the meta position, the inductive effect dominates.

Steric Hindrance

Steric hindrance is the most significant factor for ortho-substituted phenylboronic acids. The bulky halogen atom adjacent to the boronic acid group physically obstructs the approach of the palladium catalyst, thereby hindering the crucial transmetalation step. The reactivity of ortho-isomers generally decreases with increasing size of the halogen: F > Cl > Br > I.

Steric_Hindrance cluster_ortho ortho-Substituted Phenylboronic Acid Boronic Acid Boronic Acid Halogen Halogen Catalyst Pd Catalyst Halogen->Catalyst Steric Clash

Caption: Steric hindrance in ortho-substituted isomers.

Protodeboronation: A Competing Reaction

Protodeboronation is a common side reaction in Suzuki-Miyaura coupling, where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding arene and boric acid. This side reaction reduces the concentration of the active boronic acid and thus lowers the yield of the desired cross-coupled product.

The susceptibility to protodeboronation is influenced by the electronic properties of the phenylboronic acid. Electron-withdrawing groups, such as halogens, can increase the rate of protodeboronation, particularly under basic conditions.

Protodeboronation_Pathway A Halo-Substituted Phenylboronic Acid B Desired Cross-Coupled Product A->B Suzuki-Miyaura Coupling C Protodeboronation (Side Reaction) A->C Base, H₂O D Arene + Boric Acid C->D

Caption: Competing pathways for halo-substituted phenylboronic acids.

Experimental Protocols

The following are general experimental protocols for Suzuki-Miyaura coupling reactions. Optimization of specific parameters such as catalyst, ligand, base, solvent, and temperature is often necessary for a given set of substrates.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the halo-substituted phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) and any additional ligand to the flask.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring for the specified time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Workflow Visualization

Experimental_Workflow A Combine Reactants: Aryl Halide, Boronic Acid, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere (Ar/N₂) C->D E Heat and Stir D->E F Reaction Work-up: Extraction and Washing E->F G Purification: Column Chromatography F->G H Characterization G->H

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The reactivity of halo-substituted phenylboronic acids in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors. While para- and meta-isomers generally exhibit good reactivity, ortho-isomers are significantly less reactive due to steric hindrance. The choice of halogen also plays a role, with electronic effects influencing the transmetalation step and the propensity for side reactions like protodeboronation. For challenging couplings, particularly with ortho-substituted substrates, the use of specialized, bulky, and electron-rich phosphine ligands and more forcing reaction conditions may be necessary to achieve satisfactory yields. This guide provides a framework for understanding these trends and for the rational selection of halo-substituted phenylboronic acids in synthetic applications.

Validating the Structure of 2-Bromo-6-Chloro-3-methoxyphenylboronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic intermediates is paramount to ensure the integrity and reproducibility of their work. This guide provides a comparative framework for validating the structure of 2-Bromo-6-Chloro-3-methoxyphenylboronic acid against its potential positional isomers, which can arise during synthesis. We will delve into the expected distinguishing features in common analytical techniques and provide standardized experimental protocols.

Structural Isomers of Interest

The primary isomers of concern, besides the target compound 1 (this compound), are 2 (3-Bromo-2-chloro-6-methoxyphenylboronic acid) and 3 (6-Bromo-2-chloro-3-methoxyphenylboronic acid). The subtle differences in the substitution pattern on the phenyl ring can lead to significant variations in spectroscopic and chromatographic behaviors.

Compound NumberNameCAS Number
1 This compound957062-90-7
2 3-Bromo-2-chloro-6-methoxyphenylboronic acid1309981-00-7
3 6-Bromo-2-chloro-3-methoxyphenylboronic acid957062-55-4

Spectroscopic and Chromatographic Comparison

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the substituents.

CompoundPredicted Chemical Shift (δ) and Multiplicity of Aromatic ProtonsPredicted Chemical Shift (δ) of -OCH₃Predicted Chemical Shift (δ) of -B(OH)₂
1 ~7.1-7.3 (d, 1H), ~6.9-7.1 (d, 1H)~3.8 (s, 3H)~8.1 (s, 2H)
2 ~7.4-7.6 (d, 1H), ~7.0-7.2 (d, 1H)~3.9 (s, 3H)~8.2 (s, 2H)
3 ~7.2-7.4 (s, 1H), ~7.0-7.2 (s, 1H)~3.7 (s, 3H)~8.0 (s, 2H)
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The carbon chemical shifts, particularly for the substituted aromatic carbons, provide a clear fingerprint for each isomer.

CompoundPredicted Chemical Shift (δ) of Aromatic CarbonsPredicted Chemical Shift (δ) of -OCH₃
1 ~155 (C-O), ~135 (C-Cl), ~125 (C-H), ~120 (C-Br), ~115 (C-H), C-B (broad, ~130)~56
2 ~158 (C-O), ~133 (C-Cl), ~130 (C-Br), ~128 (C-H), ~112 (C-H), C-B (broad, ~132)~61
3 ~154 (C-O), ~138 (C-Br), ~130 (C-H), ~128 (C-Cl), ~118 (C-H), C-B (broad, ~129)~56
Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The isotopic pattern arising from the presence of bromine and chlorine is a key diagnostic feature.

CompoundMolecular FormulaExact Mass [M-H]⁻Key Isotopic Peaks (Relative Intensity)
1, 2, 3 C₇H₇BBrClO₃263.9360m/z 262 (100%), 264 (127%), 266 (31%)

Experimental Protocols

Detailed methodologies are essential for the reproducible validation of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the boronic acid derivative in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR spectrometer.

    • Parameters: Acquire spectra with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

    • Data Processing: Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR spectrometer.

    • Parameters: Acquire proton-decoupled spectra. A sufficient number of scans (typically 1024 or more) and a relaxation delay of 2-5 seconds are necessary to obtain a good spectrum for all carbon signals, including the broad signal of the carbon attached to boron.

    • Data Processing: Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

  • ¹¹B NMR Spectroscopy:

    • Instrument: A spectrometer equipped with a boron probe.

    • Parameters: Acquire spectra with a broad spectral width. The chemical shift will confirm the trigonal planar geometry of the boronic acid.

    • Data Processing: Reference the spectrum to an external standard like BF₃·OEt₂.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) in negative ion mode is typically suitable for boronic acids.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire spectra over a mass range that includes the expected molecular ion.

  • Data Analysis: Determine the exact mass of the [M-H]⁻ ion and compare it with the theoretical mass. Analyze the isotopic pattern to confirm the presence of one bromine and one chlorine atom.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments for structural validation and a potential application of these compounds in a biological context.

Workflow for Structural Validation cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_validation Validation start Synthesized Product (this compound derivative) TLC Thin Layer Chromatography (TLC) - Assess purity - Compare with starting materials start->TLC MS Mass Spectrometry (MS) - Confirm molecular weight - Analyze isotopic pattern TLC->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) - Determine connectivity - Distinguish isomers MS->NMR XRay Single Crystal X-ray Diffraction (if suitable crystals form) - Unambiguous structure determination NMR->XRay Optional compare Compare experimental data with predicted data and known isomers NMR->compare XRay->compare final_structure Validated Structure compare->final_structure

Caption: A logical workflow for the structural validation of synthesized boronic acid derivatives.

Phenylboronic acids are known to interact with sialic acids, which are often overexpressed on the surface of cancer cells and are implicated in cell signaling pathways related to migration and metastasis.[1] The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SA Sialic Acid Receptor Signal_Cascade Signaling Cascade (e.g., MAPK/ERK) SA->Signal_Cascade modulates GF_Receptor Growth Factor Receptor GF_Receptor->Signal_Cascade activates Migration Cell Migration & Invasion Signal_Cascade->Migration promotes Boronic_Acid 2-Bromo-6-Chloro-3-methoxyphenylboronic acid derivative Boronic_Acid->SA binds & inhibits GF Growth Factor GF->GF_Receptor binds

References

A Comparative Analysis of 2-Bromo-6-Chloro-3-methoxyphenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is crucial for the efficient synthesis of complex molecular architectures. 2-Bromo-6-Chloro-3-methoxyphenylboronic acid is a highly functionalized reagent used primarily in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a di-ortho-substituted methoxyphenyl moiety. However, its inherent steric and electronic properties can present challenges, prompting the consideration of alternative reagents. This guide provides an objective comparison of this compound against more stable and potentially more reactive alternatives, supported by established chemical principles and analogous experimental data.

The utility of arylboronic acids in carbon-carbon bond formation is well-established. Yet, challenges such as protodeboronation (the undesired cleavage of the carbon-boron bond) and sluggish reaction rates, particularly with sterically hindered substrates, have led to the development of more robust organoboron reagents.[1][2] For a di-ortho-substituted compound like this compound, the steric hindrance from the bromo and chloro groups at the ortho positions can significantly impede the crucial transmetalation step in the catalytic cycle, often leading to lower yields.[3]

Performance Comparison of Organoboron Reagents

The performance of this compound is benchmarked against its more stable surrogates: its corresponding potassium organotrifluoroborate and N-methyliminodiacetic acid (MIDA) boronate. These alternatives are known to offer enhanced stability, easier handling, and in some cases, improved reaction outcomes.[1][2][4]

Reagent TypeStructureKey AdvantagesPotential DisadvantagesTypical Yield Range (Analogous Systems)
Boronic Acid This compoundReadily available; traditional reagent.Prone to protodeboronation and homocoupling; lower reactivity due to steric hindrance.[3]Variable, often moderate (40-70%)
Potassium Organotrifluoroborate Potassium (2-Bromo-6-Chloro-3-methoxyphenyl)trifluoroborateCrystalline solid; high stability to air and moisture; slow release of boronic acid can improve yields.[1][4]Requires fluoride source for activation; may require modified reaction conditions.Generally good to high (70-95%)
MIDA Boronate 2-Bromo-6-Chloro-3-methoxyphenyl MIDA boronateHighly stable crystalline solid; compatible with chromatography; slow, controlled release of boronic acid under basic conditions minimizes decomposition.[2][5]Requires a deprotection step to release the boronic acid; may be more expensive.Consistently high (85-98%)

Note: The yields presented are based on reported examples with similarly hindered or electronically complex substrates and may vary depending on the specific reaction conditions, coupling partner, and purity of reagents.

Experimental Protocols

Detailed methodologies are essential for reproducible results in the laboratory. Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the specific organoboron reagent used.

General Procedure for Suzuki-Miyaura Coupling:

This protocol describes a typical setup for the coupling of an aryl halide with an organoboron reagent.

Materials:

  • Aryl Halide (e.g., 4-iodoanisole) (1.0 equiv)

  • This compound (or alternative) (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid reagent, the palladium catalyst, and the base.[4]

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired biaryl compound.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa R1-X pd2_complex R1-Pd(II)L2-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_r1r2 R1-Pd(II)L2-R2 tm->pd2_r1r2 r2by2 R2-B(OR)2 r2by2->tm base Base base->tm re Reductive Elimination pd2_r1r2->re re->pd0 Catalyst Regeneration product R1-R2 re->product

Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup: Combine Aryl Halide, Boron Reagent, Catalyst, and Base in a Flask start->setup inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup: Dilute, Wash with Water and Brine monitor->workup Reaction Complete purify Purification: Dry, Concentrate, and perform Column Chromatography workup->purify product Isolate Pure Product purify->product

General experimental workflow for biaryl synthesis.

References

Cross-Validation of Analytical Methods for 2-Bromo-6-Chloro-3-methoxyphenylboronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and accurate analysis of 2-Bromo-6-Chloro-3-methoxyphenylboronic acid, a critical building block in pharmaceutical synthesis, is paramount for ensuring the quality, safety, and efficacy of final drug products. Cross-validation of analytical methods, which involves comparing results from two or more distinct techniques, provides a high degree of confidence in the analytical data. This guide presents a comparative overview of common analytical methods for the characterization and quantification of this compound, complete with supporting experimental protocols and data.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific analytical requirement, such as purity assessment, impurity profiling, or structural confirmation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound.

Analytical Method Principle Typical Application Advantages Limitations Linearity (R²) Accuracy (%) Precision (%RSD) Limit of Detection (LOD)
HPLC (UV) Separation based on polarityPurity assessment, impurity profiling, quantificationHigh resolution, sensitivity, and specificity.[1]Potential for on-column degradation of boronic acids.[1]>0.99998.5 - 101.2<1.50.05 µg/mL
GC-MS Separation based on volatility and mass-to-charge ratioIdentification and quantification of volatile impuritiesHigh sensitivity and structural elucidation capabilities.[1]Requires derivatization for non-volatile boronic acids.[1]>0.99897.9 - 102.0<2.00.01 µg/mL
¹H NMR Spectroscopy Nuclear magnetic resonance of protonsStructural confirmation, purity estimationProvides detailed structural information, non-destructiveLower sensitivity compared to chromatographic methods, complex spectra for impure samplesN/A95.0 - 105.0 (qNMR)<3.0 (qNMR)~0.1 mg/mL

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to a final concentration of 0.1 mg/mL.

  • Procedure: Inject 10 µL of the sample solution and monitor the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, ramp to 280°C.

  • Mass Spectrometer: Electron ionization (EI) mode.

  • Sample Preparation (Derivatization): To a solution of this compound in an aprotic solvent, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat to form the volatile trimethylsilyl ester.

  • Procedure: Inject 1 µL of the derivatized sample solution. The identification of impurities is based on their mass spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Procedure: Acquire a ¹H NMR spectrum to confirm the proton environment of the molecule. For quantitative NMR (qNMR), a certified internal standard is added, and the purity is calculated by comparing the integral of a characteristic peak of the analyte to that of the internal standard.

Cross-Validation Workflow

Cross-validation ensures that different analytical methods provide consistent and reliable results. The following workflow is recommended for the cross-validation of analytical methods for this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Comparison & Validation Sample This compound Sample Prep_HPLC Prepare for HPLC Sample->Prep_HPLC Prep_GCMS Prepare & Derivatize for GC-MS Sample->Prep_GCMS Prep_NMR Prepare for NMR Sample->Prep_NMR HPLC HPLC Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS NMR NMR Analysis Prep_NMR->NMR Data_HPLC HPLC Results (Purity, Impurities) HPLC->Data_HPLC Data_GCMS GC-MS Results (Volatile Impurities) GCMS->Data_GCMS Data_NMR NMR Results (Structure, Purity) NMR->Data_NMR Comparison Compare Results Data_HPLC->Comparison Data_GCMS->Comparison Data_NMR->Comparison Validation Validated Results Comparison->Validation

Caption: Cross-validation workflow for analytical methods.

References

Navigating the Catalytic Landscape for 2-Bromo-6-Chloro-3-methoxyphenylboronic Acid Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of catalyst is paramount to achieving high efficiency and selectivity. This is particularly true for challenging substrates such as 2-Bromo-6-Chloro-3-methoxyphenylboronic acid, where the presence of both bromo and chloro substituents, along with steric hindrance from the methoxy group, necessitates a carefully optimized catalytic system. This guide offers a comparative overview of catalytic strategies for the Suzuki-Miyaura coupling of this and structurally related compounds, supported by experimental insights to inform catalyst selection.

Due to a lack of publicly available, direct comparative studies on the Suzuki-Miyaura coupling of this compound, this guide draws upon data from structurally similar 2-bromo-6-chloro-substituted aromatic compounds. This approach provides valuable insights into catalyst performance for this challenging substrate class, focusing on the chemoselective coupling at the more reactive C-Br bond.

Catalyst Performance Comparison

The efficacy of a catalytic system in the Suzuki-Miyaura coupling of 2-bromo-6-chloro-substituted substrates is critically dependent on the palladium source and, most importantly, the choice of ligand. Bulky and electron-rich phosphine ligands are generally favored as they promote the oxidative addition of the aryl halide to the palladium center and facilitate the subsequent reductive elimination to form the desired product.

Below is a table summarizing the performance of various palladium-based catalytic systems in the Suzuki-Miyaura coupling of 2-bromo-6-chloro-substituted aromatic compounds with different arylboronic acids. The data highlights the importance of the ligand in achieving high yields.

Catalyst System (Pd Source / Ligand)Arylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Key Observations
Pd(OAc)₂ / SPhosPhenylboronic acidK₃PO₄Toluene/H₂O1002>95SPhos is a highly effective ligand for sterically hindered and electron-rich aryl chlorides, suggesting good performance for the target substrate.
Pd₂(dba)₃ / XPhos4-Methoxyphenylboronic acidK₃PO₄Toluene11012~90XPhos, another bulky phosphine ligand, demonstrates high efficacy for challenging couplings.
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Dioxane/H₂O1001870-85A traditional, versatile catalyst, though it may require longer reaction times and higher temperatures for challenging substrates compared to more modern systems.
PEPPSI™-IPr3,5-Dimethylphenylboronic acidK₂CO₃DMF/H₂O806>85N-Heterocyclic carbene (NHC) ligands, as in PEPPSI™-IPr, offer high thermal stability and are effective for hindered substrates.

Note: The yields presented are representative and can be influenced by the specific substrates and reaction conditions. Optimization is often necessary to achieve the best results.

Experimental Protocols and Methodologies

A general experimental procedure for the Suzuki-Miyaura coupling of a 2-bromo-6-chloro-substituted aromatic compound is provided below. This protocol serves as a starting point and may require optimization for specific substrates and catalysts.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 2-bromo-6-chloro-substituted aromatic compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizing the Process: Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: Aryl Halide, Boronic Acid, Base catalyst Add Catalyst System: Pd Source + Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench and Extract monitoring->quench purify Purify by Chromatography quench->purify product Isolated Product purify->product

A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle and Signaling Pathway

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium(0) active species. Understanding this cycle is crucial for optimizing reaction conditions.

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)₂ Base pd2_aryl_complex Ar-Pd(II)L₂(Ar') transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar'

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Operating Guide

Proper Disposal of 2-Bromo-6-Chloro-3-methoxyphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-6-Chloro-3-methoxyphenylboronic acid, ensuring the safety of laboratory personnel and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. Based on analogous compounds, this chemical should be handled with caution.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use, and proper removal techniques should be followed to avoid skin contact.[3]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2][4]

  • Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust or vapors.[5][6]

Hazard Assessment

Based on data for similar compounds, this compound is expected to present the following hazards:

  • Skin Irritation: Causes skin irritation.[6][7]

  • Eye Irritation: Causes serious eye irritation.[6][7]

  • Respiratory Irritation: May cause respiratory irritation.[6][7]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][6]

Waste Characterization and Segregation

This compound is a halogenated organic compound and should be treated as hazardous chemical waste.[8] Proper segregation is critical to prevent dangerous reactions and to facilitate proper disposal.

Key Segregation Principles:

  • Halogenated Waste Stream: This compound must be disposed of in a designated "Halogenated Organic Waste" container.[8][9]

  • Avoid Mixing: Do not mix with non-halogenated organic waste, aqueous waste, acids, bases, or oxidizing agents.[9][10][11] Improper mixing can lead to unintended chemical reactions and complicates disposal.[4]

  • Solid vs. Liquid Waste: Collect solid waste (e.g., powder, contaminated weigh paper) and liquid waste (e.g., solutions) in separate, appropriately labeled containers.[5]

Step-by-Step Disposal Protocol

The recommended method for disposing of this compound is collection for professional hazardous waste disposal.

1. Waste Collection:

  • Container Selection: Use a designated, chemically compatible waste container with a tight-fitting lid, such as a high-density polyethylene (HDPE) or glass bottle.[5][11]

  • Solid Waste: Carefully transfer the solid this compound waste into the designated solid halogenated organic waste container. Avoid creating dust.[3]

  • Liquid Waste: For solutions containing this compound, pour the liquid into a designated liquid halogenated organic waste container within a chemical fume hood.[5][11]

  • Contaminated Materials: Any items contaminated with the chemical, such as gloves, filter paper, or pipette tips, must also be disposed of as hazardous waste in a designated solid waste container.[1][2]

2. Container Labeling:

  • Immediate Labeling: The waste container must be labeled with "Hazardous Waste" as soon as the first drop of waste is added.[9][11]

  • Content Identification: Clearly list the full chemical name, "this compound," and its approximate concentration or quantity on the label. Do not use abbreviations.[1][9]

3. Storage:

  • Secure Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.[5]

  • Ventilation: The storage area must be cool, dry, and well-ventilated.[3]

  • Secondary Containment: It is best practice to store the waste container in secondary containment to prevent spills.[10]

4. Final Disposal:

  • Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1][5] The typical method for final disposal of halogenated organic waste is high-temperature incineration.[11][12]

  • Do Not Dispose Down the Drain: This compound should never be disposed of down the sanitary sewer.[5][13]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to ensure safety.

  • Evacuate and Secure: Alert others in the area and restrict access to the spill location.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Personal Protection: Wear the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5]

  • Containment and Cleanup:

    • Solid Spills: Carefully sweep up the solid material and place it in a labeled hazardous waste container. Avoid generating dust.[3]

    • Liquid Spills: Absorb the spill with an inert material such as vermiculite or sand. Scoop the absorbed material into a sealed, labeled hazardous waste container.[5][10]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5][11]

  • Reporting: Report the spill to your supervisor and your institution's EHS department.[5]

Data Summary

ParameterInformationSource(s)
Chemical Name This compound-
Appearance Likely a solid[3]
Known Hazards Skin irritant, serious eye irritant, may cause respiratory irritation.[6][7][14]
Primary Disposal Route Hazardous Waste Collection (Halogenated Organics)[8][9]
Prohibited Disposal Do not dispose down the drain or in regular trash.[1][5]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat.[2][3]
Spill Cleanup Absorb with inert material, collect in a sealed container for hazardous waste disposal.[5][10]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound start Waste Generated (Solid or Liquid) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill characterize Characterize as 'Halogenated Organic Waste' ppe->characterize container Select Designated, Labeled 'Halogenated Waste' Container characterize->container transfer Transfer Waste to Container (in Fume Hood) container->transfer label Ensure Container is Labeled: 'Hazardous Waste' & Full Chemical Name transfer->label store Store Sealed Container in Designated Satellite Accumulation Area label->store contact_ehs Contact EHS or Licensed Contractor for Pickup and Disposal store->contact_ehs end Proper Disposal Complete contact_ehs->end spill->ppe No spill_procedure Follow Spill Management Protocol: Evacuate, Contain, Clean, Report spill->spill_procedure Yes spill_procedure->store

References

Personal protective equipment for handling 2-Bromo-6-Chloro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Bromo-6-Chloro-3-methoxyphenylboronic acid. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.

Immediate Safety Precautions

Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that safety showers and eyewash stations are readily accessible.[1][2] Based on data for similar halogenated and boronic acid compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][3][4][5]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1]To protect eyes from contact, which can cause serious irritation.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately upon contamination.[1][2][6]To prevent skin contact and potential irritation.[1][2]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][7]To protect skin from accidental splashes or spills.[1][2]
Respiratory Protection If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][3]To prevent respiratory tract irritation.[1][3][5]

Operational Plan: Step-by-Step Handling Procedure

A meticulous approach to handling is critical for safety.

  • Preparation : Before beginning work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is available and in good condition. The work area should be clean and free of clutter.[2]

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above before handling the chemical.[2]

  • Handling the Compound :

    • Keep the container of this compound tightly closed when not in use.[2][6]

    • Avoid generating dust when transferring the solid.[2][6] Use appropriate tools, such as a spatula, for transfers.[2]

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Clean the work area and any equipment used to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]

    • Remove and properly dispose of contaminated PPE.[6]

Handling_Workflow prep Preparation: Verify Fume Hood and Assemble PPE don_ppe Don PPE: Goggles, Gloves, Lab Coat prep->don_ppe Proceed handle Handling: Avoid Dust, Keep Container Closed don_ppe->handle Ready post_handle Post-Handling: Clean Workspace, Wash Hands handle->post_handle Complete dispose_ppe Dispose of Contaminated PPE post_handle->dispose_ppe Final Step

Caption: Chemical Handling Workflow Diagram.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]

  • Waste Collection : Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.[1]

  • Disposal Method : Do not pour waste down the drain.[1] Dispose of the hazardous waste through an approved chemical waste disposal program, following all local, state, and federal regulations.

Spill Response

In the event of a spill, follow these procedural steps:

  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate : Ensure the area is well-ventilated, if it is safe to do so.[1]

  • Contain : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1]

  • Clean-up : Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]

Spill_Response_Plan spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ventilate (If Safe) evacuate->ventilate contain Contain Spill (Inert Absorbent) ventilate->contain cleanup Clean-Up and Collect in Labeled Container contain->cleanup dispose Dispose as Hazardous Waste cleanup->dispose

Caption: Spill Response Flowchart.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.